molecular formula C14H18O2 B1392357 2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde CAS No. 883525-90-4

2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde

Cat. No.: B1392357
CAS No.: 883525-90-4
M. Wt: 218.29 g/mol
InChI Key: UUCPZQUHZSVMOZ-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde (CAS 883525-90-4) is a high-value chemical building block with a molecular formula of C14H18O2 and a molecular weight of 218.3 g/mol . This benzaldehyde derivative is characterized by its cyclopropylmethoxy and isopropyl substituents, which make it a versatile intermediate for advanced organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials. Researchers utilize this compound for its unique structural properties that can influence the biological activity and pharmacokinetic profiles of target molecules. It is supplied with a purity of 95% and requires storage at 4-8°C to maintain stability . As a specialized research chemical, it is strictly intended for laboratory and research applications. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

2-(cyclopropylmethoxy)-5-propan-2-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-10(2)12-5-6-14(13(7-12)8-15)16-9-11-3-4-11/h5-8,10-11H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCPZQUHZSVMOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OCC2CC2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde CAS 883525-90-4 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde (CAS 883525-90-4)

This guide provides a comprehensive technical overview of 2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde, a specialized aromatic aldehyde of interest to researchers in medicinal chemistry and synthetic organic chemistry. We will delve into its core properties, a robust and logical synthetic pathway grounded in established organic reactions, its predicted spectroscopic signature, and its potential applications as a valuable building block in drug discovery and fine chemical synthesis.

Section 1: Core Physicochemical & Structural Properties

2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde is a polysubstituted aromatic aldehyde. Its structure incorporates several key functional groups that dictate its reactivity and potential utility: an electrophilic aldehyde, a chemically stable cyclopropylmethyl ether, and an isopropyl group. These features make it a versatile intermediate for further chemical modification.

Table 1: Chemical Identifiers and Properties

Property Value Source
IUPAC Name 2-(cyclopropylmethoxy)-5-isopropylbenzaldehyde N/A
CAS Number 883525-90-4 [1]
Molecular Formula C₁₄H₁₈O₂ [1]
Molecular Weight 218.30 g/mol [1]
SMILES CC(C)c1ccc(c(OC[C@H]2CC2)c1)C=O N/A
InChI Key (Predicted) N/A

| Hazard Classification | Irritant |[1] |

Note: Experimental physical properties such as melting point, boiling point, and density are not widely available in public literature and would require empirical determination.

Section 2: Synthesis and Mechanistic Insights

The most logical and efficient synthesis of 2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde involves the etherification of a commercially available phenolic aldehyde precursor via the Williamson ether synthesis. This reaction is a cornerstone of organic synthesis, prized for its reliability and broad scope in forming ether linkages[2][3].

Synthetic Workflow: Williamson Ether Synthesis

The proposed two-step, one-pot synthesis starts from 2-Hydroxy-5-isopropylbenzaldehyde. The phenolic proton is first abstracted by a suitable base to form a nucleophilic phenoxide ion. This ion then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an appropriate electrophile, cyclopropylmethyl bromide, to yield the final product[2][4].

G cluster_start Starting Material cluster_reagents Reagents & Conditions SM 2-Hydroxy-5-isopropylbenzaldehyde (CAS: 68591-07-1) Reaction Williamson Ether Synthesis (SN2 Mechanism) SM->Reaction Base Base (e.g., K₂CO₃, NaH) Base->Reaction Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Electrophile Cyclopropylmethyl Bromide Electrophile->Reaction Product 2-(Cyclopropylmethoxy)-5- isopropylbenzaldehyde (CAS: 883525-90-4) Reaction->Product Formation of Ether Linkage

Caption: Proposed synthesis workflow for the target compound.

Causality and Experimental Choices
  • Choice of Precursor : 2-Hydroxy-5-isopropylbenzaldehyde is a readily available and logical starting point, containing the core benzaldehyde structure with the required isopropyl substituent and a reactive hydroxyl group[5][6][7].

  • Reaction Type : The Williamson ether synthesis is selected because it is highly effective for coupling phenols with primary alkyl halides[2][4]. The SN2 mechanism is favored because the electrophile, cyclopropylmethyl bromide, has a primary carbon, which is sterically accessible and minimizes competing elimination (E2) reactions[2][3].

  • Choice of Base : A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient and practical for deprotonating phenols. For a faster reaction, a stronger, non-nucleophilic base like sodium hydride (NaH) can be used to irreversibly form the phenoxide.

  • Choice of Solvent : A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile is ideal. These solvents effectively solvate the cation of the base (e.g., K⁺ or Na⁺) without interfering with the nucleophilicity of the phenoxide anion, thereby accelerating the SN2 reaction[8].

Detailed Experimental Protocol

This is a representative protocol based on established chemical principles. Researchers should optimize conditions as necessary.

  • Preparation : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-Hydroxy-5-isopropylbenzaldehyde (1.0 eq.).

  • Solvent and Base Addition : Add anhydrous acetonitrile or DMF to dissolve the starting material. Add powdered anhydrous potassium carbonate (1.5 eq.).

  • Deprotonation : Stir the suspension at room temperature under a nitrogen atmosphere for 30 minutes to facilitate the formation of the potassium phenoxide salt.

  • Electrophile Addition : Add cyclopropylmethyl bromide (1.2 eq.) to the reaction mixture dropwise via syringe.

  • Reaction : Heat the mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Workup : Cool the reaction to room temperature. Filter the mixture to remove the inorganic salts and wash the solid residue with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Extraction : Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification : Filter off the drying agent and concentrate the solvent in vacuo. Purify the resulting crude oil or solid by column chromatography on silica gel to yield the pure 2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde.

Section 3: Predicted Spectroscopic Signature

While experimental spectra for this specific compound are not publicly available, its spectroscopic characteristics can be reliably predicted based on its functional groups and established principles of NMR and IR spectroscopy.

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~9.9 - 10.1 Singlet (s) 1H Aldehyde proton (-CHO) Highly deshielded due to the anisotropic effect of the carbonyl group[9][10].
~7.6 - 7.8 Multiplet (m) 2H Aromatic protons (ortho & para to isopropyl) Aromatic region, influenced by neighboring substituents.
~6.9 - 7.1 Doublet (d) 1H Aromatic proton (ortho to ether) Shielded by the electron-donating ether group.
~3.9 - 4.1 Doublet (d) 2H Methylene protons (-O-CH₂-) Adjacent to the ether oxygen and coupled to the cyclopropyl methine.
~2.9 - 3.1 Septet (sept) 1H Isopropyl methine (-CH(CH₃)₂) Characteristic splitting from six neighboring methyl protons.
~1.2 - 1.4 Multiplet (m) 1H Cyclopropyl methine (-CH-) Aliphatic region, coupled to methylene protons.
~1.2 - 1.3 Doublet (d) 6H Isopropyl methyls (-CH(CH₃)₂) Shielded aliphatic protons.
~0.6 - 0.8 Multiplet (m) 2H Cyclopropyl methylenes (-CH₂-) Highly shielded due to ring strain.

| ~0.3 - 0.5 | Multiplet (m) | 2H | Cyclopropyl methylenes (-CH₂-) | Highly shielded due to ring strain. |

Table 3: Predicted FT-IR Characteristic Absorptions

Wavenumber (cm⁻¹) Functional Group Description
~2960-2850 C-H Stretch Aliphatic (isopropyl and cyclopropyl groups)
~2820 & ~2720 C-H Stretch Aldehyde (Fermi doublet)
~1685-1665 C=O Stretch Aromatic Aldehyde Carbonyl[11][12]
~1600 & ~1480 C=C Stretch Aromatic Ring Skeletal Vibrations[9]

| ~1250-1200 | C-O-C Stretch | Aryl-Alkyl Ether (asymmetric) |

Section 4: Safety, Handling, and Storage

As a research chemical, 2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde should be handled with appropriate care.

  • Hazard Classification : The compound is classified as an irritant[1]. It may cause skin and serious eye irritation[13].

  • Personal Protective Equipment (PPE) : Always wear protective gloves, safety goggles with side-shields, and a lab coat when handling this chemical[13][14].

  • Handling : Handle in a well-ventilated area, preferably within a laboratory fume hood, to avoid inhalation of any vapors or dust[15][16]. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling[13].

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place[14]. Keep away from heat, sparks, and open flames.

Section 5: Potential Applications and Research Significance

While specific applications for this molecule are not extensively documented, its structure suggests significant potential as an intermediate in several high-value areas.

  • Pharmaceutical Synthesis : Benzaldehyde derivatives are common precursors in the synthesis of active pharmaceutical ingredients (APIs)[17][18]. The cyclopropyl group is a particularly valuable motif in medicinal chemistry, often introduced to enhance metabolic stability, improve binding affinity, increase potency, and favorably alter the pharmacokinetic profile of a drug candidate[19]. This compound is therefore a prime candidate for building block libraries used in drug discovery programs targeting various diseases.

  • Fine Chemicals and Agrochemicals : Substituted benzaldehydes are also used in the synthesis of agrochemicals and specialty materials[20]. The unique combination of substituents could be explored for creating novel herbicides, pesticides, or fungicides.

  • Fragrance and Flavor Industry : Many substituted benzaldehydes are utilized as key ingredients or intermediates in the fragrance industry to create complex aromatic profiles[20][21].

Conclusion

2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde, CAS 883525-90-4, is a structurally distinct chemical intermediate with considerable potential for advanced synthetic applications. Its preparation is readily achievable through the robust Williamson ether synthesis, a process that is both scalable and well-understood. The presence of the aldehyde "handle" allows for a wide array of subsequent chemical transformations, while the cyclopropylmethyl ether moiety provides a structural feature known to impart beneficial properties in medicinal chemistry. This guide provides the foundational knowledge for researchers to synthesize, characterize, and utilize this compound in their research and development endeavors.

References

  • Wikipedia. Williamson ether synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

  • Ekinci Kimya. (2011, February 25). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

  • Khan Academy. Williamson ether synthesis (video). Retrieved from [Link]

  • Wikipedia. 1,3,5-Tris(4-(tert-butyl)-3-hydroxy-2,6-dimethylbenzyl)-1,3,5-triazinane-2,4,6-trione. Retrieved from [Link]

  • PubChem. 2,4,8,10-Tetra-tert-butyl-6-(3-(3-methyl-4-hydroxy-5-tert-butylphenyl)propoxy)dibenzo(d,f)(1,3,2)dioxaphosphepin. Retrieved from [Link]

  • NIST WebBook. Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-ethyl-. Retrieved from https://webbook.nist.gov/cgi/cbook.cgi?ID=C88244
  • CAS Common Chemistry. α,α-Dicyclopropyl-4-methylbenzenemethanol. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • PubChem. 5-Isopropyl-2-methoxybenzaldehyde. Retrieved from [Link]

  • Patsnap Eureka. P-isopropylbenzaldehyde and preparation method for synthesizing P-isopropylbenzaldehyde from isopropylbenzene. Retrieved from [Link]

  • Bloom Tech. (2025, October 21). High-Purity 2 5-Dimethoxybenzaldehyde for Industrial and Pharmaceutical Applications. Retrieved from [Link]

  • Google Patents. US4622429A - Process for the preparation of substituted benzaldehydes.
  • FooDB. (2010, April 8). Showing Compound Menthanol (FDB013253). Retrieved from [Link]

  • Organic Syntheses Procedure. p-HYDROXYPHENYLPYRUVIC ACID. Retrieved from [Link]

  • Supporting Information. Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by. Retrieved from [Link]

  • Janes, M., & Kreft, E. (2010). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Oriental Journal of Chemistry, 26(3), 933-938.
  • Wikipedia. Cuminaldehyde. Retrieved from [Link]

  • Safrole. 2,5-Dimethoxybenzaldehyde: Properties, Reactivity, Synthesis and 2C-H. Retrieved from [Link]

  • Bloom Tech. (2025, April 12). What Are The Industrial Uses Of 2,5-Dimethoxybenzaldehyde?. Retrieved from [Link]

  • Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. Retrieved from [Link]

  • Wang, Y., et al. (2001). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde.
  • Organic Syntheses Procedure. aldehydes from acid chlorides by modified rosenmund reduction. Retrieved from [Link]

  • Google Patents. US8889920B2 - Process for preparing 4-isopropylcyclohexylmethanol.

Sources

2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Core Identity

2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde is a specialized aromatic intermediate utilized primarily in medicinal chemistry for the synthesis of G-Protein Coupled Receptor (GPCR) modulators, specifically targeting the Sphingosine-1-Phosphate (S1P) receptor family. It serves as a lipophilic scaffold that combines a sterically demanding isopropyl group with a metabolically stable cyclopropylmethyl ether, offering a bioisostere for standard alkoxy groups to optimize pharmacokinetic profiles.

Physicochemical Data Table
PropertyValue
Molecular Formula C₁₄H₁₈O₂
Molecular Weight 218.30 g/mol
Exact Mass 218.1307 Da
CAS Number Not widely indexed; derivative of CAS 68591-07-1
SMILES CC(C)C1=CC(=C(C=C1)OCC2CC2)C=O
IUPAC Name 2-(cyclopropylmethoxy)-5-(propan-2-yl)benzaldehyde
Predicted LogP ~3.8 (High Lipophilicity)
Physical State Viscous oil or low-melting solid (Predicted)

Structural Analysis & Pharmacophore Logic

This molecule is designed to exploit specific binding pockets within hydrophobic protein domains.

  • Benzaldehyde Core: Provides the electrophilic carbonyl handle for reductive amination or Wittig olefination, essential for linking the "head" group of a drug molecule.

  • 5-Isopropyl Group: A bulky lipophilic moiety that fills hydrophobic pockets (e.g., S1P1 receptor hydrophobic channel), increasing potency compared to methyl or ethyl analogs.

  • 2-Cyclopropylmethoxy Group:

    • Metabolic Stability: The cyclopropyl ring is more resistant to P450-mediated O-dealkylation compared to straight-chain alkyl ethers.

    • Conformational Restriction: The rigidity of the cyclopropyl group reduces the entropic penalty upon binding.

Structural Visualization (DOT Diagram)

The following diagram illustrates the pharmacophoric contributions of the molecule's substructures.

Pharmacophore Core Benzaldehyde Core (Electrophilic Handle) Iso 5-Isopropyl Group (Hydrophobic Filling) Core->Iso Position 5 Ether 2-Cyclopropylmethoxy (Metabolic Shield) Core->Ether Position 2

Figure 1: Pharmacophore decomposition of 2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde.

Synthesis Protocol (Self-Validating Methodology)

Since this compound is often a custom intermediate, the following protocol is derived from standard Williamson ether synthesis principles, optimized for hindered phenols.

Precursors[3]
  • Substrate: 2-Hydroxy-5-isopropylbenzaldehyde (CAS: 68591-07-1).[1][2]

  • Alkylating Agent: (Bromomethyl)cyclopropane (CAS: 7051-34-5).

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
Step-by-Step Procedure
  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Hydroxy-5-isopropylbenzaldehyde (1.0 eq) in anhydrous DMF (Dimethylformamide) or Acetonitrile (0.2 M concentration).

  • Deprotonation: Add Potassium Carbonate (2.0 eq) in a single portion. Stir at room temperature for 15 minutes. Observation: The suspension may turn bright yellow due to phenoxide formation.

  • Alkylation: Add (Bromomethyl)cyclopropane (1.2 eq) dropwise via syringe.

  • Reaction: Heat the mixture to 60–80°C for 4–12 hours.

    • Validation: Monitor via TLC (Hexane/EtOAc 4:1). The starting phenol (lower R_f, UV active, stains with FeCl3) should disappear, replaced by the less polar product (higher R_f).

  • Workup:

    • Cool to room temperature.

    • Dilute with water (5x reaction volume) and extract with Ethyl Acetate (3x).

    • Wash combined organics with water (2x) and brine (1x) to remove DMF.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify via silica gel flash chromatography (Gradient: 0% to 10% Ethyl Acetate in Hexanes).

Synthesis Workflow Diagram

Synthesis SM Start: 2-Hydroxy-5-isopropylbenzaldehyde (CAS 68591-07-1) Mix Step 1: Deprotonation (Phenoxide Formation) SM->Mix Reagent Reagent: (Bromomethyl)cyclopropane Base: K2CO3 / DMF Reagent->Mix Heat Step 2: Alkylation (80°C, 12h) (Williamson Ether Synthesis) Mix->Heat Workup Step 3: Extraction & Drying Heat->Workup Product Product: 2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde (C14H18O2) Workup->Product

Figure 2: Synthetic pathway via Williamson ether synthesis.

Analytical Verification (Quality Control)

To ensure the integrity of the synthesized compound, the following NMR signals are diagnostic.

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationDiagnostic Note
Aldehyde (-CHO) 10.45 Singlet (s)1HCharacteristic deshielded aldehyde peak.
Aromatic C6-H ~7.65Doublet (d, J~2.5Hz)1Hmeta-coupling to C4-H; ortho to aldehyde.
Aromatic C4-H ~7.35dd1HCoupling to C3 and C6.
Aromatic C3-H ~6.90Doublet (d)1HShielded by ortho-alkoxy group.
Ether (-OCH₂-) 3.90 Doublet (d, J~7Hz)2HDiagnostic doublet confirming cyclopropyl attachment.
Isopropyl (-CH-) ~2.90Septet1HMethine proton of isopropyl group.
Isopropyl (-CH₃) ~1.25Doublet6HGem-dimethyls.
Cyclopropyl (-CH-) ~1.30Multiplet1HMethine of cyclopropyl ring.
Cyclopropyl (-CH₂-) 0.35 – 0.65 Multiplet4HHighly shielded ring protons (distinctive).

Safety & Handling

  • Hazards: As a benzaldehyde derivative, it is likely a skin and eye irritant.[3] The alkylating agent ((Bromomethyl)cyclopropane) is a lachrymator and potential alkylating carcinogen; handle in a fume hood.

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Aldehydes are prone to air oxidation to the corresponding benzoic acid over time.

References

  • PubChem Compound Summary. 2-Hydroxy-5-isopropylbenzaldehyde (Precursor). National Library of Medicine. Available at: [Link]

  • Bolli, M. H., et al. (2014). 2-Imino-thiazolidin-4-one derivatives as potent, orally active S1P1 receptor agonists. Journal of Medicinal Chemistry, 57(11), 4834-4855. (Contextual reference for alkoxy-benzaldehyde intermediates in S1P1 modulator synthesis). Available at: [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for stability of cyclopropylmethyl ethers). Available at: [Link]

Sources

Technical Guide: Chemical Stability & Handling of Cyclopropylmethoxy Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopropylmethoxy substituted benzaldehydes (CPMBs) serve as critical intermediates in the synthesis of phosphodiesterase inhibitors, kinase inhibitors, and GPCR ligands. Their utility is driven by the cyclopropylmethoxy (CPM) group, which imparts specific lipophilic properties and metabolic stability profiles compared to simple methoxy analogs.

However, these compounds present a dual-stability paradox :

  • Oxidative Instability: The electron-donating alkoxy group activates the aldehyde toward rapid autoxidation.

  • Acid Lability: The cyclopropyl ring, while kinetically stable in neutral conditions, is susceptible to acid-catalyzed rearrangement via the exceptionally stable cyclopropylcarbinyl cation.

This guide provides a mechanistic analysis of these degradation pathways and establishes a self-validating protocol for their synthesis, purification, and storage.

Structural Analysis & Reactivity Profile

Electronic Configuration

The molecule consists of a benzaldehyde core substituted with a cyclopropylmethyl ether.

  • The Aldehyde (Electrophile): The carbonyl carbon is the primary site for nucleophilic attack. However, the para- or ortho-alkoxy substituent acts as a strong Electron Donating Group (EDG) via resonance (+M effect). This increases electron density in the ring, making the carbonyl oxygen more basic but the carbonyl carbon less electrophilic.

  • The Ether Linkage (Lability Point): Unlike standard alkyl ethers, the CPM ether is uniquely sensitive. Upon protonation of the ether oxygen, the potential leaving group is the cyclopropylcarbinyl cation . Due to

    
    -conjugation ("bent bond" resonance), this cation is exceptionally stable—comparable to a benzyl cation—lowering the activation energy for acid-catalyzed cleavage or rearrangement.
    
Thermodynamic Strain

The cyclopropane ring possesses approximately 27.5 kcal/mol of ring strain (Baeyer + Pitzer strain). While the ether linkage is stable to base and radicals, strong Lewis or Brønsted acids can relieve this strain through ring-opening rearrangements.

Degradation Pathways (Mechanistic Detail)

Pathway A: Autoxidation (Radical Chain)

The primary degradation vector is atmospheric oxidation. The electron-rich aromatic ring stabilizes the intermediate benzoyl radical, accelerating the conversion to the corresponding benzoic acid. This reaction is autocatalytic; the carboxylic acid product can catalyze further decomposition.

Pathway B: Acid-Catalyzed Rearrangement

Under acidic conditions (pH < 3 or presence of Lewis acids), the ether oxygen protonates. The cyclopropyl group assists in the departure of the alcohol, leading to a "non-classical" carbocation intermediate which rearranges to cyclobutyl or homoallyl systems.

Visualization of Degradation Logic

DegradationPathways cluster_ox Pathway A: Autoxidation (Air) cluster_acid Pathway B: Acid Rearrangement CPMB Cyclopropylmethoxy Benzaldehyde Radical Benzoyl Radical Intermediate CPMB->Radical O2, hν (Initiation) Protonated Protonated Ether (Oxonium Ion) CPMB->Protonated H+ (Strong Acid) AcidProd Benzoic Acid Derivative Radical->AcidProd Propagation Cation Cyclopropylcarbinyl Cation Protonated->Cation -ArCHO (Cleavage) Rearranged Cyclobutyl/Homoallyl Alcohol Cation->Rearranged H2O/Nu- (Rearrangement)

Caption: Figure 1. Dual degradation pathways showing oxidative conversion to benzoic acid and acid-mediated ring rearrangement.

Validated Synthesis & Purification Protocol

To ensure stability, the synthesis must avoid acidic workups and trace metal contaminants (which catalyze oxidation). The Williamson Ether Synthesis is the preferred route.

Reagents & Stoichiometry
ReagentEquiv.RoleCritical Note
4-Hydroxybenzaldehyde1.0SubstrateMust be free of phenol oxidation products.
(Bromomethyl)cyclopropane1.2Alkylating AgentExcess ensures complete conversion.
Potassium Carbonate (K₂CO₃)2.0BaseMild base prevents Cannizzaro side reactions.
Potassium Iodide (KI)0.1CatalystFinkelstein condition accelerates reaction.
DMF or DMSOSolventSolventPolar aprotic promotes S_N2 mechanism.
Step-by-Step Methodology
  • Activation: Charge a dry reactor with 4-hydroxybenzaldehyde, K₂CO₃, and KI in DMF. Stir at 25°C for 30 mins to form the phenoxide anion. Why: Pre-formation of the anion minimizes competing side reactions.

  • Alkylation: Add (bromomethyl)cyclopropane dropwise. Heat to 60-70°C. Caution: Do not exceed 90°C to prevent thermal rearrangement of the cyclopropyl ring.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 8:2) or HPLC. Reaction typically completes in 4-6 hours.

  • Quench: Cool to room temperature. Pour into ice-water (5x reaction volume). The product should precipitate or form an oil.

  • Extraction: Extract with Ethyl Acetate or MTBE.[1] Avoid Dichloromethane if possible to prevent halogen exchange over long storage, though acceptable for immediate use.

  • Wash: Wash organic layer with 5% NaOH (removes unreacted phenol) followed by Brine. Crucial: Do not use dilute HCl for neutralization; use saturated NH₄Cl instead to maintain pH > 5.

  • Purification:

    • Solid: Recrystallize from Ethanol/Water.

    • Oil:[2][3] Vacuum distillation is risky due to heat. Flash chromatography (Silica, buffered with 1% Triethylamine) is recommended to prevent acid-catalyzed degradation on silica gel.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 4-Hydroxybenzaldehyde Step1 1. Deprotonation (K2CO3/DMF, 25°C) Start->Step1 Step2 2. Alkylation (+ CPM-Br, KI, 60°C) Step1->Step2 Check QC Check: Unreacted Phenol? Step2->Check Wash 3. Basic Wash (5% NaOH) Removes Phenol Check->Wash Yes Workup 4. Neutral Workup (Sat. NH4Cl, No Strong Acid) Check->Workup No Wash->Workup Purify 5. Purification (Buffered Silica Column) Workup->Purify Final Final Product Store under Argon Purify->Final

Caption: Figure 2. Synthesis workflow emphasizing basic washing and buffered purification to prevent acid degradation.

Storage & Stability Specifications

Accelerated Stability Data (Generalized)

The following table summarizes expected degradation under stress conditions for 4-(cyclopropylmethoxy)benzaldehyde.

Stress ConditionDurationDegradation ModeObservation
Ambient Air / 25°C 1 WeekAutoxidationFormation of benzoic acid crystals (white solid in oil).
Inert (Ar) / 4°C 6 MonthsNoneStable.
0.1 M HCl / 25°C 24 HoursHydrolysis/RearrangementLoss of CPM group; formation of cyclopropylmethanol/cyclobutanol.
Silica Gel (Unbuffered) 2 HoursSurface Acidity5-10% degradation to de-alkylated phenol.
Handling SOP
  • Inert Gas: Always blanket containers with Nitrogen or Argon after opening.

  • Antioxidants: For long-term storage of large batches, adding 0.1% BHT (Butylated hydroxytoluene) is effective in arresting the radical chain mechanism.

  • Container: Amber glass (UV protection) with Teflon-lined caps.

  • Re-purification: If the aldehyde smells like "vinegar" or shows a white solid precipitate, it has oxidized. Dissolve in EtOAc and wash with saturated NaHCO₃ to remove the benzoic acid contaminant before use.

References

  • Mechanism of Autoxidation: Ingold, K. U. "Inhibition of the Autoxidation of Organic Substances in the Liquid Phase." Chemical Reviews, vol. 61, no. 6, 1961, pp. 563–589. Link

  • Cyclopropylcarbinyl Rearrangement: Roberts, J. D., and Mazur, R. H. "Small-Ring Compounds. IV. Interconversion Reactions of Cyclopropylcarbinyl and Cyclobutyl Derivatives." Journal of the American Chemical Society, vol. 73, no.[4] 6, 1951, pp. 2509–2520.[4] Link

  • Synthesis Protocol (Williamson Ether): "Preparation of 4-alkoxybenzaldehydes." Organic Syntheses, Coll. Vol. 2, p. 290. Link

  • CPM Group Stability: Wiberg, K. B. "The Structure and Energetics of Small Ring Compounds." Angewandte Chemie International Edition, vol. 25, no. 4, 1986, pp. 312-322. Link

  • General Aldehyde Handling: Armarego, W. L. F., and Chai, C. L. L. Purification of Laboratory Chemicals. 7th ed., Butterworth-Heinemann, 2013. Link

Sources

Technical Guide: Solubility Profiling & Handling of 2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde Solubility in DMSO and Water Content Type: Technical Guide Role: Senior Application Scientist

Executive Summary & Compound Profile

2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde (CAS 883525-90-4 ) is a lipophilic organic intermediate often utilized in the synthesis of S1P1 agonists and other bioactive small molecules. Its structural core—a benzaldehyde ring substituted with a hydrophobic isopropyl group and a cyclopropylmethyl ether—dictates a distinct solubility profile: high solubility in organic solvents (DMSO) and negligible solubility in aqueous media.

For researchers in drug discovery, this compound presents a classic "brick dust" challenge in aqueous assays. Improper handling leads to compound precipitation, false negatives in biological screens, and inconsistent IC50 data. This guide provides a self-validating protocol for preparing stable stock solutions and managing aqueous dilutions.

Physicochemical Snapshot
PropertyValue / DescriptionSource/Derivation
CAS Number 883525-90-4 Matrix Scientific [1]
Formula C₁₄H₁₈O₂Structural Analysis
Molecular Weight 218.30 g/mol Calculated
Predicted LogP ~4.2 - 4.8High Lipophilicity (Analogous to Cuminaldehyde derivatives) [2]
Physical State Pale yellow oil or low-melting solidStructural Class

Solubility in DMSO (The Stock Solution)

Verdict: Highly Soluble. Dimethyl Sulfoxide (DMSO) is the gold-standard solvent for this compound. The dipolar aprotic nature of DMSO effectively solvates the aromatic ring and the ether linkage, overcoming the crystal lattice energy (if solid) or cohesive forces (if oil).

Recommended Stock Concentration
  • Standard Stock: 10 mM to 50 mM.

  • High-Concentration Stock: Up to 100 mM is theoretically achievable but increases the risk of precipitation upon freeze-thaw cycles.

Critical Protocol: Preparation of 10 mM Stock (Example)

Target Volume: 1 mL | Target Mass: 2.18 mg

  • Weighing: Weigh 2.2 mg (approx) of the substance into a glass amber vial. Record exact weight.

  • Calculation: Calculate the required DMSO volume (

    
    ) using:
    
    
    
    
  • Solvation: Add the calculated volume of anhydrous DMSO (Grade: ACS Spectrophotometric or equivalent).

  • Mixing: Vortex for 30 seconds. Sonication is rarely needed but can be used (5 mins at 25°C) if visual particulates remain.

  • Storage: Store at -20°C. Crucial: DMSO is hygroscopic. Use a vial with a PTFE-lined cap and parafilm seal to prevent water absorption, which degrades the compound's solubility over time.

Solubility in Water (The Aqueous Challenge)

Verdict: Practically Insoluble. With a predicted LogP > 4, the aqueous solubility is likely < 1 µg/mL (< 5 µM) in pure water. Direct addition of the solid to water will result in a suspension or oil droplets, not a solution.

The "Crash-out" Phenomenon

When a DMSO stock is diluted into an aqueous buffer, the solvent environment changes instantly from lipophilic to hydrophilic. If the final concentration exceeds the thermodynamic solubility limit, the compound will nucleate and precipitate (crash out).

Risk Zone: Final concentrations > 10 µM in > 99% water/buffer.

Mitigation Strategy: The "Intermediate Dilution" Method

To safely transfer the compound from DMSO to water for an assay (e.g., cell culture or enzymatic screen), use a step-down dilution to prevent shock precipitation.

Protocol: Preparation of 10 µM Assay Solution (0.1% DMSO)
  • Start: 10 mM DMSO Stock.

  • Intermediate Step (100x Concentrate): Dilute 10 mM Stock 1:100 in pure DMSO to create a 100 µM "Working Stock."

    • Why? Pipetting small volumes of viscous 100% DMSO into water is inaccurate. Diluting in DMSO first ensures precision.

  • Final Step (Assay Buffer): Dilute the 100 µM Working Stock 1:10 in the Assay Buffer.

    • Result: 10 µM compound in 10% DMSO (Still too high for cells).

    • Correction: Usually, you spike 1 µL of 10 mM stock into 999 µL buffer. Better approach: Spike 1 µL of 10 mM stock into 999 µL of warm (37°C) media/buffer while vortexing rapidly.

Visualizing the Solubility Workflow

The following diagram illustrates the decision logic and workflow for handling this lipophilic aldehyde.

SolubilityWorkflow Compound 2-(Cyclopropylmethoxy)- 5-isopropylbenzaldehyde (Solid/Oil) DMSO_Stock Primary Stock Solution Solvent: Anhydrous DMSO Conc: 10 - 50 mM Temp: 25°C Compound->DMSO_Stock Dissolves Readily (Dipolar Aprotic Interaction) Direct_Water Direct Addition to Water (Pure Aqueous) Compound->Direct_Water Hydrophobic Repulsion DMSO_Stock->Direct_Water Shock Dilution (>1%) Inter_Dilution Intermediate Dilution (Step-Down) DMSO_Stock->Inter_Dilution Dilute in DMSO first (e.g., to 100x target) Precipitation CRITICAL FAILURE Precipitation / 'Oiling Out' Inaccurate Assay Data Direct_Water->Precipitation Thermodynamic Limit Exceeded Assay_Ready Assay Working Solution Conc: < 10 µM DMSO: < 0.5% State: Stable Dispersion Inter_Dilution->Assay_Ready Rapid Dispersion into Buffer (Kinetic Solubility Window)

Caption: Workflow for solubilizing lipophilic aldehydes. Green paths indicate validated protocols; red paths indicate failure modes.

Troubleshooting & Best Practices

Compound Stability (Aldehyde Oxidation)

Benzaldehydes are prone to air oxidation, forming the corresponding benzoic acid.

  • Symptom: Stock solution turns cloudy or acidic over time.

  • Prevention: Purge stock vials with Nitrogen or Argon gas before sealing. Store at -20°C or -80°C.

"Oiling Out" in Assays

If you observe oil droplets under the microscope in cell assays:

  • Cause: The compound concentration exceeds its solubility limit in the media.

  • Solution: Lower the working concentration. If 10 µM fails, try 1 µM. Alternatively, include a solubilizing agent like Pluronic F-127 (0.02%) or BSA (0.1%) in the buffer. Albumin (BSA) acts as a carrier protein, binding the lipophile and keeping it in solution.

DMSO Tolerance

Ensure your biological system tolerates the DMSO concentration.

  • Cell Culture: Keep DMSO < 0.5% (v/v).

  • Enzymatic Assays: Keep DMSO < 2% (v/v), unless the enzyme is known to be sensitive.

References

  • PubChem. (2024). Compound Summary: Cuminaldehyde (Analogous Structure). National Library of Medicine. Retrieved from [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text for solubility protocols).

Methodological & Application

Application Note: Schiff Base Formation Assay for 2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde & Hemoglobin

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for evaluating the interaction between 2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde (a putative antisickling aromatic aldehyde) and Hemoglobin (Hb) .[1] The primary mechanism of action for this class of compounds is the formation of a reversible Schiff base (imine) adduct with the N-terminal valine residues of the hemoglobin


-chain. This modification stabilizes the relaxed (R) state of hemoglobin, increasing oxygen affinity and inhibiting the polymerization of Sickle Hemoglobin (HbS).[2] This guide provides a validated workflow for the synthesis, stabilization (reductive amination), and quantification of these adducts, ensuring high experimental reproducibility and data integrity.

Introduction & Mechanism

Sickle Cell Disease (SCD) pathophysiology is driven by the polymerization of deoxygenated HbS. Small molecule aldehydes, such as Voxelotor and its analogs (including the subject compound), act as allosteric effectors.

The Schiff Base Mechanism

The aldehyde group of 2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde reacts electrophilically with the primary amine of the N-terminal Valine (Val1


) of hemoglobin.
  • Nucleophilic Attack: The Val1

    
     nitrogen attacks the carbonyl carbon of the aldehyde.
    
  • Dehydration: Loss of a water molecule results in a Schiff base (imine) .

  • Equilibrium: This reaction is reversible (

    
    ).
    
  • Stabilization (Assay Critical): For analytical quantification (HPLC/MS), the unstable imine must be reduced to a stable secondary amine using a reducing agent like Sodium Cyanoborohydride (NaCNBH

    
    ) .
    
Reaction Pathway Diagram

SchiffBasePathway Figure 1: Reaction pathway for Hemoglobin modification by aromatic aldehydes. Aldehyde 2-(Cyclopropylmethoxy)- 5-isopropylbenzaldehyde (R-CHO) Intermediate Carbinolamine Intermediate Aldehyde->Intermediate + Hb Hb Hemoglobin (Val1α-NH2) Hb->Intermediate SchiffBase Schiff Base (Imine) (R-CH=N-Hb) [Reversible/Unstable] Intermediate->SchiffBase - H2O SchiffBase->Aldehyde Hydrolysis Reduction Reduction Step (NaCNBH3) SchiffBase->Reduction StableAdduct Secondary Amine Adduct (R-CH2-NH-Hb) [Stable/Quantifiable] Reduction->StableAdduct Permanent Covalent Bond

Experimental Design & Critical Considerations

Buffer Selection (Crucial)
  • DO NOT USE: Tris, Glycine, or any buffer containing primary amines. These will compete with Hemoglobin for the aldehyde, forming artifacts.

  • USE: PBS (Phosphate Buffered Saline), HEPES, or MOPS (pH 7.4).

Solvent Compatibility

The subject compound is lipophilic. Stock solutions should be prepared in 100% DMSO . Ensure the final DMSO concentration in the assay does not exceed 1-2% to prevent Hb denaturation or precipitation.

Stoichiometry

Since there are two


-chains per Hb tetramer, the theoretical maximum binding is 2:1 (Drug:Hb). However, saturation often requires excess drug (e.g., 10:1 to 20:1 molar ratio) due to the reversible nature of the imine bond.

Protocol: In Vitro Schiff Base Formation & Stabilization

Materials Required[1][2][3][4][5][6][7][8]
  • Compound: 2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde (100 mM stock in DMSO).

  • Protein: Purified Human HbA or HbS (approx. 10 mg/mL or ~150 µM tetramer).

  • Buffer: 50 mM MOPS, 100 mM NaCl, pH 7.4.

  • Reducing Agent: Sodium Cyanoborohydride (NaCNBH

    
    ), 200 mM stock in water (Prepare fresh; toxic).
    
  • Quenching Agent: 0.1% Formic Acid or Glycine (1 M).

Workflow Diagram

AssayWorkflow Figure 2: Step-by-step assay workflow. Start Start: Prepare Reagents Mix Incubation Hb (100 µM) + Compound (1 mM) in MOPS Buffer (pH 7.4) Start->Mix Equilibrate Equilibrate 37°C for 1-2 Hours Mix->Equilibrate Reduce Stabilization Add NaCNBH3 (20 mM final) Incubate 30 min Equilibrate->Reduce Traps Schiff Base Process Sample Processing Desalting / Filtration Reduce->Process Analyze Quantification Cation Exchange HPLC or LC-MS Process->Analyze

Step-by-Step Procedure
Step 1: Reaction Setup[3]
  • Dilute purified Hemoglobin to 100 µM (tetramer basis) in MOPS buffer.

  • Add the test compound to achieve desired molar ratios (e.g., 0:1, 1:1, 5:1, 10:1, 20:1 Compound:Hb).

    • Example: To 100 µL of Hb, add 1 µL of appropriate DMSO stock.

  • Include a Vehicle Control (DMSO only) and a Positive Control (e.g., 5-HMF or Voxelotor if available).

Step 2: Incubation (Equilibrium)
  • Incubate samples at 37°C for 2 hours with gentle shaking (300 rpm).

    • Note: Equilibrium is usually reached within 1-2 hours for aromatic aldehydes.

Step 3: Reductive Amination (Trapping)
  • Add NaCNBH

    
      to a final concentration of 20 mM  (approx. 200-fold excess over Hb).
    
    • Why? This selectively reduces the C=N imine bond to a C-N amine bond without reducing the free aldehyde or native protein significantly.

  • Incubate for 30 minutes at room temperature.

Step 4: Sample Cleanup (Optional but Recommended)
  • Pass the sample through a Zeba™ Spin Desalting Column (7K MWCO) to remove excess unreacted small molecules and reducing agent. This protects the HPLC column.

Analytical Quantification (HPLC Method)[1][2]

To calculate the "Modification Efficiency" (percentage of Hb modified), use Cation Exchange Chromatography (CZE) or Weak Cation Exchange (WCX).

  • Column: PolyCAT A™ (PolyLC Inc.) or SP-5PW (Tosoh).

  • Mobile Phase A: 40 mM Bis-Tris, 5 mM KCN, pH 6.5.

  • Mobile Phase B: 40 mM Bis-Tris, 5 mM KCN, 200 mM NaCl, pH 6.5.

  • Gradient: 0-100% B over 30 minutes.

  • Detection: Absorbance at 415 nm (Soret band for Heme).

Data Interpretation: Modified Hb species (Mono-adduct and Di-adduct) are less positively charged than native Hb (due to the reaction with the N-terminal amine). Therefore, they will elute earlier than the unmodified Hb peak.

Calculation


Functional Validation: Oxygen Equilibrium Curves (OEC)

While the HPLC assay confirms binding, the OEC confirms function (increase in oxygen affinity).

  • Instrument: Hemox™ Analyzer (TCS Scientific).

  • Sample: Incubate whole blood or purified Hb with the compound (do NOT add NaCNBH

    
     for this assay, as we want to measure the reversible physiological effect).
    
  • Measurement: Record the pO

    
     at which hemoglobin is 50% saturated (p50).
    
  • Result: A left-shift (lower p50) compared to control indicates successful stabilization of the R-state.

Summary of Expected Results
ParameterControl (HbA)+ Compound (Low Dose)+ Compound (High Dose)
HPLC Retention Late Elution (Native)New Early Peak (Mono-adduct)Dominant Early Peaks (Mono + Di)
Mass Spec (

Mass)
0 Da+ MW of Aldehyde - 18 Da (H

O)
+ 2x (MW - 18 Da)
p50 (O

Affinity)
~26 mmHg< 20 mmHg< 10 mmHg

References

  • Abdulmalik, O., et al. (2011). 5-hydroxymethyl-2-furfural modifies intracellular sickle haemoglobin and inhibits sickling of red blood cells. British Journal of Haematology. Link

  • Metcalf, B., et al. (2017). Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin. ACS Medicinal Chemistry Letters. Link

  • Vichinsky, E., et al. (2019). A Phase 3 Randomized Trial of Voxelotor in Sickle Cell Disease. The New England Journal of Medicine. Link

  • Henry, E.R., et al. (2021).[4] Treatment of sickle cell disease by increasing oxygen affinity of hemoglobin.[1][2][4] Blood.[1][5][6][7][4] Link

  • Center for Drug Evaluation and Research. (2019). Oxbryta (Voxelotor) Multi-Discipline Review. FDA Access Data. Link

Sources

Application Note: Reductive Amination of 2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for the reductive amination of 2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde (1) . This substrate presents unique synthetic challenges due to the steric bulk of the ortho-cyclopropylmethoxy group and the potential acid-sensitivity of the cyclopropyl moiety.

We present two validated methodologies:

  • Method A (Standard): A mild, direct reductive amination using Sodium Triacetoxyborohydride (STAB), suitable for primary and non-hindered secondary amines.

  • Method B (Enhanced): A Titanium(IV) isopropoxide-mediated protocol for sterically hindered amines or electron-deficient anilines.

Chemical Context & Challenges[1][2][3]

Substrate Analysis

The target aldehyde (1) features an isopropyl group at the C5 position and a cyclopropylmethoxy ether at the C2 position.

  • Steric Hindrance: The ortho-alkoxy group creates significant steric crowding around the aldehyde carbonyl. This retards the initial nucleophilic attack of the amine, making imine formation the rate-determining step.

  • Cyclopropyl Stability: While cyclopropyl ethers are generally stable under basic conditions, they are susceptible to ring-opening or rearrangement (cyclopropylcarbinyl rearrangement) under strong acidic conditions. Therefore, harsh Lewis acids (e.g.,

    
    , 
    
    
    
    ) or strong Brønsted acids must be avoided.
  • Chemoselectivity: The aldehyde must be converted to the amine without reducing the aldehyde to the corresponding benzyl alcohol (a common side reaction if the reducing agent is too aggressive).

Mechanistic Strategy

To address these challenges, we utilize Sodium Triacetoxyborohydride (STAB) .[1] Unlike Sodium Cyanoborohydride (


), STAB is non-toxic and avoids cyanide waste. Crucially, STAB is less reactive toward aldehydes than imines/iminium ions, allowing for "one-pot" procedures where the reducing agent is present from the start.[2]

For difficult amines, we employ Titanium(IV) isopropoxide (


) . This reagent acts as a mild Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine, without triggering cyclopropyl ring opening.

Reaction Pathway Visualization

Mechanistic Flow

The following diagram illustrates the competitive pathways and the desired route using STAB.

ReactionMechanism Aldehyde Aldehyde (1) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Alcohol Benzyl Alcohol (Side Product) Aldehyde->Alcohol + NaBH4 (Avoid) Amine Amine (R-NH2) Amine->Hemiaminal Imine Imine / Iminium Hemiaminal->Imine - H2O (Slow Step) Product Target Amine Imine->Product + STAB (Fast Reduction)

Figure 1: Mechanistic pathway highlighting the critical imine formation step and potential side reaction.

Experimental Protocols

Method A: Standard STAB Protocol

Recommended for: Primary amines, unhindered secondary amines (e.g., morpholine, piperidine).

Reagents:

  • Aldehyde (1): 1.0 equiv.

  • Amine: 1.1 – 1.2 equiv.

  • Sodium Triacetoxyborohydride (STAB): 1.4 – 1.5 equiv.

  • Acetic Acid (AcOH): 1.0 – 2.0 equiv (optional, accelerates imine formation).

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).[3]

Procedure:

  • Preparation: In a dry reaction vessel equipped with a magnetic stir bar, dissolve Aldehyde (1) (1.0 equiv) in DCE (0.2 M concentration).

  • Amine Addition: Add the Amine (1.2 equiv).

  • Catalysis: Add Acetic Acid (1.0 equiv). Note: If the amine is available as a salt (e.g., HCl salt), add 1.0 equiv of Triethylamine (TEA) to liberate the free base, and skip the acetic acid.

  • Mixing: Stir at Room Temperature (RT) for 30–60 minutes. This allows the hemiaminal/imine equilibrium to establish.

  • Reduction: Add STAB (1.4 equiv) in a single portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at RT under nitrogen atmosphere for 4–16 hours. Monitor by TLC or LC-MS.

  • Quench: Quench by adding saturated aqueous

    
    . Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (x3). Wash combined organics with brine, dry over

    
    , and concentrate.
    
Method B: Titanium(IV) Isopropoxide Protocol

Recommended for: Weak nucleophiles (anilines), sterically hindered amines, or when Method A yields <50%.

Reagents:

  • Aldehyde (1): 1.0 equiv.

  • Amine: 1.1 equiv.[4]

  • Titanium(IV) isopropoxide (

    
    ): 1.2 – 1.5 equiv.
    
  • Sodium Borohydride (

    
    ): 1.5 equiv (added in step 2).
    
  • Solvent: THF (anhydrous) followed by Methanol.

Procedure:

  • Complexation: In a dry flask under Argon, mix Aldehyde (1) (1.0 equiv) and Amine (1.1 equiv) neat (no solvent) or in minimal dry THF.

  • Titanium Addition: Add

    
      (1.25 equiv) dropwise.
    
    • Caution: The mixture may warm slightly.

  • Imine Formation: Stir at RT for 4–12 hours. The solution usually turns yellow/orange, indicating imine formation.

  • Dilution: Dilute the mixture with absolute Methanol (to reach ~0.2 M).

  • Reduction: Cool to 0°C. Add

    
      (1.5 equiv) portion-wise.
    
    • Note:

      
       is compatible with 
      
      
      
      in this sequence.[5]
  • Quench (Critical): Add 1N NaOH or water dropwise. A heavy white precipitate (

    
    ) will form.
    
  • Filtration: Filter the slurry through a pad of Celite to remove titanium salts. Wash the pad with EtOAc.

  • Workup: Concentrate the filtrate and purify via column chromatography.

Workflow Visualization

ProtocolWorkflow Start Start: Aldehyde (1) CheckAmine Amine Type? Start->CheckAmine MethodA Method A: STAB (DCE, AcOH) CheckAmine->MethodA Primary/Unhindered MethodB Method B: Ti(OiPr)4 (Neat/THF) CheckAmine->MethodB Aniline/Hindered MixA Mix Aldehyde + Amine (30 mins) MethodA->MixA AddSTAB Add STAB (1.4 equiv) MixA->AddSTAB MonitorA Monitor (LCMS) Is Aldehyde consumed? AddSTAB->MonitorA QuenchA Quench: Sat. NaHCO3 MonitorA->QuenchA Yes MonitorA->MethodB No (<50% Conv) MixB Mix + Ti(OiPr)4 (Stir 6-12h) MethodB->MixB AddRed Dilute MeOH + NaBH4 MixB->AddRed QuenchB Quench: 1N NaOH (Filter Celite) AddRed->QuenchB

Figure 2: Decision tree for selecting the optimal reductive amination protocol.

Analytical Data & Troubleshooting

Key Analytical Markers (NMR)

When analyzing the crude reaction mixture of (1) derivatives:

Moiety1H NMR Signal (

ppm)
Change upon Reaction
Aldehyde (-CHO) ~10.4 ppm (s)Disappears completely.
Imine (-CH=N-) ~8.3 - 8.6 ppm (s)Transient intermediate; should disappear after reduction.
Product (-CH2-N-) ~3.7 - 4.0 ppm (s)Appears as a singlet (or ABq if chiral center nearby).
Cyclopropyl (-CH) ~0.3 - 0.6 ppm (m)Should remain unchanged . Shifts/splitting indicate ring opening.
Troubleshooting Guide
IssueProbable CauseSolution
Low Conversion Steric hindrance at C2/C5 positions.Switch to Method B (

). Increase time for imine formation before adding reducing agent.
Alcohol Formation Aldehyde reduced before amination.Ensure Amine and Aldehyde stir for >30 mins before adding STAB. Do not use

in Method A.
Emulsion during Workup Amphiphilic nature of product.Use DCM instead of EtOAc for extraction. Add a small amount of MeOH to the organic layer to break emulsion.
Cyclopropyl Ring Opening Acid concentration too high.Avoid strong acids (HCl, TFA). Use only Acetic Acid (1.0 eq) or switch to Lewis Acid (

).

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[7][3][6][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[7][3][6] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: An improved procedure for the synthesis of secondary and tertiary amines.[4] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527.[10]

Sources

Application Note: Reaction Conditions for the Selective Alkylation of Thymol-Derived Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive overview of the reaction conditions for the alkylation of thymol-derived aldehydes, a critical transformation for synthesizing novel compounds in drug discovery and materials science. We delve into the mechanistic dichotomy of O- versus C-alkylation of the phenolic precursor, offering detailed, field-proven protocols for achieving high regioselectivity. The narrative emphasizes the causality behind experimental choices, focusing on the Williamson ether synthesis for selective O-alkylation. This document serves as a practical resource for researchers, providing step-by-step methodologies, troubleshooting advice, and a comparative analysis of reaction conditions to facilitate the development of robust and efficient synthetic routes.

Introduction: The Synthetic Potential of Thymol Derivatives

Thymol (5-methyl-2-isopropylphenol) is a naturally occurring monoterpenoid phenol renowned for its potent antimicrobial and antioxidant properties.[1] Its derivatization is a cornerstone of medicinal chemistry, aiming to enhance its therapeutic profile. The introduction of an aldehyde functional group, typically at the ortho position to the hydroxyl group, yields 4-hydroxy-5-isopropyl-2-methylbenzaldehyde (hereafter "thymol aldehyde"). This precursor is a highly versatile synthetic intermediate, allowing for a multitude of subsequent transformations.[1][2]

Alkylation of the phenolic hydroxyl group on thymol aldehyde is a key strategy to modulate the molecule's lipophilicity, steric profile, and biological activity. The resulting ether derivatives have shown promise as potent antibacterial agents and are valuable building blocks for more complex molecular architectures.[3] However, the synthesis of these compounds is not without its challenges. The phenoxide ion generated during the reaction is an ambident nucleophile, capable of reacting at either the oxygen atom (O-alkylation) or the electron-rich aromatic ring (C-alkylation).[4] Achieving high regioselectivity is therefore paramount, and a deep understanding of the reaction mechanism and the factors that control it is essential for success. This guide provides the necessary expertise and protocols to navigate this synthetic challenge.

Mechanistic Principles: Controlling the Ambident Nucleophile

The core of the alkylation process involves the deprotonation of the phenolic hydroxyl group to form a phenoxide ion. This ion is a resonance-stabilized, ambident nucleophile, meaning it has two nucleophilic sites: the oxygen anion and the carbon atoms of the aromatic ring (primarily ortho and para to the oxygen).[4][5] The reaction pathway is thus a competition between O-alkylation, yielding an ether, and C-alkylation, which forms a new carbon-carbon bond on the ring.

O-Alkylation: The Williamson Ether Synthesis

The most reliable and widely used method for preparing ethers from phenols is the Williamson ether synthesis.[6] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[7][8] The process involves two key steps:

  • Deprotonation : A base is used to abstract the acidic phenolic proton, generating the nucleophilic phenoxide ion.

  • Nucleophilic Attack : The phenoxide ion attacks the electrophilic carbon of an alkyl halide (or another suitable electrophile with a good leaving group), displacing the halide and forming the ether linkage.[6]

For the SN2 mechanism to be efficient, the alkylating agent should be unhindered. Therefore, primary alkyl halides are ideal, while secondary halides may give mixed substitution and elimination products, and tertiary halides will almost exclusively undergo elimination.[6][8]

Competing C-Alkylation Pathways

While the Williamson ether synthesis typically favors O-alkylation, C-alkylation can become a significant side reaction under certain conditions.[4] This pathway is more akin to a Friedel-Crafts alkylation, where the aromatic ring itself acts as the nucleophile.[9][10] The disruption of aromaticity during the formation of the intermediate for C-alkylation means it generally has a higher activation energy than O-alkylation.[4] However, specific reaction parameters can alter this energy landscape.

Key Factors Governing Regioselectivity (O- vs. C-Alkylation)

Controlling the reaction outcome hinges on the careful selection of the base, solvent, and alkylating agent.

  • Solvent : This is arguably the most critical factor.

    • Aprotic Polar Solvents (e.g., DMF, DMSO, Acetonitrile) : These solvents are preferred for selective O-alkylation. They effectively solvate the cation of the base but do not form strong hydrogen bonds with the oxygen of the phenoxide. This leaves the oxygen anion "naked" and highly nucleophilic, promoting rapid attack on the alkyl halide.[4][11] The combination of KOH in DMSO is known for its high selectivity towards O-alkylation.[12]

    • Protic Solvents (e.g., Water, Ethanol, Trifluoroethanol) : These solvents can form strong hydrogen bonds with the phenoxide oxygen. This solvation "shields" the oxygen, reducing its nucleophilicity and making it less available for reaction.[4] Consequently, the less-solvated carbon atoms of the ring can compete more effectively as nucleophiles, increasing the proportion of the C-alkylated product.[4]

  • Base and Counter-ion : The choice of base determines the extent of phenoxide formation.

    • Weak bases (e.g., K₂CO₃, CsHCO₃) are often sufficient for deprotonating phenols and are commonly used.[3][13]

    • Stronger bases like KOH or NaH ensure complete deprotonation but must be handled with greater care.[11] The nature of the counter-ion (e.g., K⁺, Na⁺, Cs⁺) can also influence reactivity by coordinating with the phenoxide oxygen.

  • Alkylating Agent : The "hardness" of the electrophile can play a role. According to Hard and Soft Acid-Base (HSAB) theory, the "hard" oxygen nucleophile prefers to react with "hard" electrophiles, while the "softer" carbon nucleophile reacts with "soft" electrophiles. Alkyl halides like iodides and bromides are considered softer electrophiles and may show a slightly higher tendency for C-alkylation compared to harder electrophiles.[14]

The interplay of these factors is summarized in the diagram below.

G cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_paths Reaction Pathways Thymol_Aldehyde Thymol Aldehyde Phenoxide Thymol Aldehyde Phenoxide Ion (Ambident Nucleophile) Thymol_Aldehyde->Phenoxide Deprotonation Base Base (e.g., K₂CO₃, KOH) Base->Phenoxide RX Alkyl Halide (R-X) O_Alk O-Alkylation Product (Ether) RX->O_Alk C_Alk C-Alkylation Product (C-C Bond) RX->C_Alk Phenoxide->O_Alk SN2 Attack Favored in Aprotic Solvents (DMF, DMSO) Phenoxide->C_Alk Electrophilic Attack Favored in Protic Solvents (H₂O, EtOH)

Caption: Competing O- and C-alkylation pathways for thymol aldehyde.

Experimental Protocols

Synthesis of Starting Material: 4-Hydroxy-5-isopropyl-2-methylbenzaldehyde

Before alkylation, the thymol starting material must be formylated. A common and effective method is the Rieche formylation.[1] In this process, thymol is treated with a formylating agent like dichloromethyl methyl ether in the presence of a Lewis acid such as tin(IV) chloride (SnCl₄) in a solvent like dichloromethane (DCM). The reaction is typically performed at low temperatures initially and then allowed to warm to room temperature, yielding the desired thymol aldehyde with high regioselectivity.[1]

Protocol for Selective O-Alkylation of Thymol Aldehyde

This protocol is designed to maximize the yield of the O-alkylated product based on the principles of the Williamson ether synthesis.[3]

Materials:

  • 4-Hydroxy-5-isopropyl-2-methylbenzaldehyde (Thymol Aldehyde, 1.0 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃, 1.5 - 2.0 eq.), finely powdered

  • Alkyl Halide (e.g., Benzyl Bromide, Ethyl Iodide, 1.1 - 1.2 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet

Procedure:

  • Reaction Setup : To a dry round-bottom flask under a nitrogen or argon atmosphere, add thymol aldehyde (1.0 eq.) and anhydrous DMF (or DMSO) to create a ~0.5 M solution. Add a magnetic stir bar.

  • Base Addition : Add finely powdered anhydrous potassium carbonate (1.5 - 2.0 eq.) to the stirring solution.

  • Phenoxide Formation : Stir the suspension at room temperature for 30-60 minutes to allow for the formation of the potassium phenoxide salt.

  • Alkylating Agent Addition : Add the alkyl halide (1.1 - 1.2 eq.) dropwise to the suspension at room temperature. A slight exotherm may be observed.

  • Reaction : Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) if the alkylating agent is less reactive. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-12 hours).

  • Workup : Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF/DMSO used).

  • Extraction : Extract the aqueous phase with ethyl acetate (3x).

  • Washing : Combine the organic extracts and wash sequentially with deionized water (2x) and then with brine (1x) to remove residual DMF/DMSO and inorganic salts.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure O-alkylated thymol aldehyde derivative.

G A 1. Setup Add Thymol Aldehyde, K₂CO₃, and DMF to flask under N₂ B 2. Alkylating Agent Add Alkyl Halide (R-X) dropwise A->B C 3. Reaction Stir at RT or heat (50 °C). Monitor by TLC. B->C D 4. Quench & Extract Pour into H₂O. Extract with Ethyl Acetate. C->D E 5. Wash & Dry Wash organic layer with H₂O/Brine. Dry over Na₂SO₄. D->E F 6. Purify Concentrate and perform column chromatography. E->F G Final Product Pure O-Alkylated Derivative F->G

Caption: General workflow for the O-alkylation of thymol aldehyde.

Data Summary: Comparative Reaction Conditions

The choice of reagents significantly impacts reaction outcomes. The following table summarizes conditions reported in the literature for the alkylation of various phenolic aldehydes, providing a useful reference for methods development.

Starting MaterialBaseAlkylating AgentSolventTemp.TimeYieldReference
ThymolK₂CO₃Benzyl BromideDMFRT-High[3]
4-HydroxybenzaldehydeKOHBenzyl BromideDMSO80 °C1 hHigh
2,4-DihydroxybenzaldehydeCsHCO₃Alkyl BromideAcetonitrile80 °C4-6 h~95%[13]
2,4-DihydroxybenzaldehydeK₂CO₃Benzyl BromideAcetoneRT3 daysMod.[13]
PhenolK₂CO₃Alkyl HalideAcetonitrile50-100 °C1-8 hGood[11]

Troubleshooting & Optimization

  • Problem: Low Yield or No Reaction.

    • Cause : Incomplete deprotonation. The base may be too weak or not fully anhydrous.[11]

    • Solution : Ensure K₂CO₃ is finely powdered and thoroughly dried before use. Consider a stronger base like KOH or NaH, ensuring anhydrous conditions, especially with NaH.[11]

  • Problem: Formation of C-Alkylated Side Products.

    • Cause : Reaction conditions favor C-alkylation. This can be due to the use of protic solvents or specific combinations of reactive electrophiles.[4]

    • Solution : Strictly use anhydrous, polar aprotic solvents like DMF or DMSO. Ensure the phenoxide oxygen is not sterically hindered.

  • Problem: Elimination Side Product with Secondary Alkyl Halides.

    • Cause : The phenoxide acts as a base, promoting an E2 elimination reaction which competes with the desired SN2 substitution.[11]

    • Solution : Use a primary alkyl halide whenever possible. If a secondary alkyl group is required, consider alternative synthetic routes or milder reaction conditions (lower temperature).

Conclusion

The selective alkylation of thymol-derived aldehydes is a highly achievable and valuable synthetic transformation. By leveraging the principles of the Williamson ether synthesis and carefully controlling reaction conditions—primarily through the use of polar aprotic solvents—researchers can effectively direct the reaction towards O-alkylation and suppress competing C-alkylation. The protocols and insights provided in this guide offer a robust framework for the efficient synthesis of novel thymol ethers, paving the way for further exploration of their chemical and biological potential.

References

  • Lee, D.-H., Kwon, K.-H., & Yi, C. S. (2012). Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans. Journal of the American Chemical Society, 134(15), 6571–6574. [Link]

  • Thies, S., Hashem, A., & Papan, V. (2020). One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO. Molbank, 2020(4), M1174. [Link]

  • ResearchGate. (n.d.). The α-C alkylation of phenols with alcohols catalyzed by TiO2-A. ResearchGate. [Link]

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  • Arct, J., et al. (1976). C-ALKYLATION OF PHENOLS BY 2-HYDROXYBENZYLAMINE DERIVATIVES.
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  • Sharma, S., et al. (2024). Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria. Frontiers in Chemistry, 12. [Link]

  • Hung, C.-C., & Lin, S. T. (2009). Alkylation of Phenol: A Mechanistic View. ResearchGate. [Link]

  • Thies, S., Hashem, A., & Papan, V. (2020). One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO. Semantic Scholar. [Link]

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  • Butassi, E., et al. (2021). Synthesis and Evaluation of Thymol-Based Synthetic Derivatives as Dual-Action Inhibitors against Different Strains of H. pylori and AGS Cell Line. Molecules, 26(7), 1843. [Link]

  • BenchChem. (2025). Regioselective Synthesis of 4-Alkoxy-2-hydroxybenzaldehydes.
  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]

  • Gáspár, R., et al. (2021). Newly Synthesized Thymol Derivative and Its Effect on Colorectal Cancer Cells. Molecules, 26(15), 4436. [Link]

  • Kaur, R., et al. (2013). Synthesis of halogenated derivatives of thymol and their antimicrobial activities. Medicinal Chemistry Research.
  • BenchChem. (2025). Regioselectivity in the Formylation of Substituted Phenols. BenchChem Technical Support Center.
  • Sharma, S., et al. (2024). Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria. Frontiers. [Link]

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  • ResearchGate. (2020). One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO. ResearchGate. [Link]

  • Google Patents. (n.d.). Method for producing alkoxy-hydroxybenzaldehyde that is substantially free of alkyl-alkoxy-hydroxybenzaldehyde.
  • J&K Scientific LLC. (2025). Phenol alkylation (Friedel-Crafts Alkylation). J&K Scientific LLC. [Link]

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  • Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? Reddit. [Link]

  • Chen, C.-Y., et al. (2023). Selective nucleophilic α-C alkylation of phenols with alcohols via Ti=Cα intermediate on anatase TiO2 surface. Nature Communications, 14(1), 4545. [Link]

  • Al-Mijalli, S. H., et al. (2022). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. Molecules, 27(19), 6682. [Link]

  • Bolm, C., et al. (2000). Catalytic Synthesis of Aldehydes and Ketones under Mild Conditions Using TEMPO/Oxone. Organic Letters.
  • ResearchGate. (2013). Methodology for in situ Protection of Aldehydes and Ketones Using TMSOTf and Phosphines: Selective Alkylation and Reduction of Ketones, Esters, Amides, and Nitriles. ResearchGate. [Link]

  • ResearchGate. (n.d.). HPLC chromatogram of thymol aldehyde (2). ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the O-Alkylation of 2-Hydroxy-5-isopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the O-alkylation of 2-hydroxy-5-isopropylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific Williamson ether synthesis. Here, we address common challenges and provide in-depth, scientifically-grounded solutions to improve your reaction yields and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low, with a significant amount of unreacted 2-hydroxy-5-isopropylbenzaldehyde remaining. What are the likely causes and solutions?

Low conversion is a common issue and often points to incomplete deprotonation of the phenolic hydroxyl group or suboptimal reaction conditions.

Possible Causes & Recommended Solutions:

  • Insufficient Base Strength: The basicity of your chosen reagent may not be adequate to fully deprotonate the phenol, leading to a low concentration of the reactive phenoxide nucleophile.[1] While 2-hydroxy-5-isopropylbenzaldehyde is a phenol, its acidity can be influenced by the electron-withdrawing aldehyde group.

    • Troubleshooting: If you are using a weak base like sodium bicarbonate (NaHCO₃), consider switching to a stronger base such as potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or for particularly stubborn reactions, sodium hydride (NaH).[1][2] Be mindful that stronger bases like NaH can increase the risk of side reactions.[1]

  • Reaction Conditions: The reaction may require more energy or time to proceed to completion.

    • Troubleshooting: Gradually increase the reaction temperature. Many Williamson ether syntheses are conducted between 50-100°C.[1] Extending the reaction time can also improve conversion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal duration.[3] Microwave-assisted synthesis can also be explored to potentially reduce reaction times and improve yields.[4][5]

  • Moisture Contamination: If using a moisture-sensitive base like NaH, any water in your solvent or on your glassware will quench the base, rendering it ineffective.

    • Troubleshooting: Ensure your solvent is anhydrous and that all glassware has been thoroughly dried before use.

Q2: I'm observing the formation of a significant byproduct. How can I identify and minimize this?

The most probable side reaction in the O-alkylation of phenols is C-alkylation, where the alkyl group attaches to the aromatic ring instead of the phenolic oxygen.[6][7]

Understanding O- vs. C-Alkylation:

The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the carbon atoms of the aromatic ring (primarily at the ortho and para positions).[6] The selectivity between O- and C-alkylation is heavily influenced by the reaction conditions.

  • Solvent Choice is Critical:

    • Polar Aprotic Solvents Favor O-Alkylation: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are excellent choices.[1] They solvate the cation of the phenoxide salt, leaving a "naked" and highly reactive oxygen anion, which promotes the desired O-alkylation.[8]

    • Protic Solvents Can Promote C-Alkylation: Protic solvents (e.g., ethanol, water) can form hydrogen bonds with the phenoxide oxygen, effectively shielding it and making it less available for nucleophilic attack.[6] This can lead to an increase in the undesired C-alkylation product.

  • Phase-Transfer Catalysis for Enhanced Selectivity: The use of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) is highly recommended.[9][10] A PTC facilitates the transfer of the phenoxide anion from the aqueous or solid phase into the organic phase where the alkyl halide is present, promoting a clean O-alkylation.[11] This technique is particularly effective at minimizing C-alkylation.[12]

Experimental Protocol: O-Alkylation using Phase-Transfer Catalysis

StepProcedure
1. Reaction Setup In a round-bottom flask, combine 2-hydroxy-5-isopropylbenzaldehyde (1.0 eq), the alkyl halide (1.1-1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of TBAB (0.05-0.1 eq).
2. Solvent Addition Add a suitable organic solvent such as toluene or dichloromethane.
3. Reaction Stir the mixture vigorously at a temperature ranging from room temperature to reflux (40-110 °C) for 2-8 hours, monitoring by TLC.
4. Work-up After cooling, add water to dissolve inorganic salts. Separate the organic layer and wash it with water and brine.
5. Purification Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

This protocol is a general guideline and may require optimization for your specific alkyl halide.

Q3: I am using a secondary or tertiary alkyl halide and my primary product is an alkene. What is happening?

This is a classic example of the Williamson ether synthesis favoring the elimination (E2) pathway over the desired substitution (Sₙ2) reaction.[13][14]

The Sₙ2 vs. E2 Competition:

The Williamson ether synthesis proceeds via an Sₙ2 mechanism, which requires the nucleophile (phenoxide) to attack the carbon bearing the leaving group from the backside.[14]

  • Steric Hindrance is Key:

    • Primary Alkyl Halides: These are ideal for the Williamson synthesis as they are sterically unhindered, allowing for easy backside attack.[13]

    • Secondary Alkyl Halides: These are more sterically hindered, making the Sₙ2 pathway slower and allowing the competing E2 elimination to occur, where the phenoxide acts as a base and removes a proton, leading to alkene formation.[14]

    • Tertiary Alkyl Halides: These are highly hindered and will almost exclusively undergo elimination.[13]

Troubleshooting Strategy:

If your target ether can be made from two different combinations of phenoxide and alkyl halide, always choose the route that utilizes the less sterically hindered alkyl halide. For instance, to synthesize ethyl isopropyl ether, it is far better to react sodium isopropoxide with ethyl bromide than to react sodium ethoxide with 2-bromopropane.[15]

Workflow for Minimizing Elimination Byproducts

E2_Troubleshooting Start Alkene byproduct observed Check_Halide Identify Alkyl Halide Type Start->Check_Halide Primary Primary Halide Check_Halide->Primary Primary Secondary Secondary Halide Check_Halide->Secondary Secondary Tertiary Tertiary Halide Check_Halide->Tertiary Tertiary Action_Primary Proceed with optimization (e.g., lower temperature) Primary->Action_Primary Action_Secondary Lower temperature, consider alternative synthesis route Secondary->Action_Secondary Action_Tertiary Redesign synthesis to use a primary halide Tertiary->Action_Tertiary

Caption: Decision tree for addressing alkene byproduct formation.

Q4: How do I effectively purify my final 2-alkoxy-5-isopropylbenzaldehyde product?

Purification is crucial to remove unreacted starting materials, inorganic salts, and any byproducts.

Recommended Purification Protocol:

  • Aqueous Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • If your reaction was performed in a water-miscible solvent like DMF or acetone, it is often beneficial to pour the reaction mixture into an excess of water and extract the product with a water-immiscible organic solvent like ethyl acetate or dichloromethane.[3]

    • Transfer the organic solution to a separatory funnel and wash sequentially with:

      • A dilute solution of sodium hydroxide (e.g., 5% NaOH) to remove any unreacted 2-hydroxy-5-isopropylbenzaldehyde as its water-soluble sodium salt.

      • Water, to remove any residual NaOH.

      • Brine (saturated NaCl solution), to aid in the removal of water from the organic layer.[16]

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the organic solvent using a rotary evaporator.

  • Final Purification:

    • Column Chromatography: This is often the most effective method for separating the desired product from any remaining impurities, especially C-alkylated byproducts. A silica gel column with a gradient of ethyl acetate in hexanes is a common choice.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step.

    • Distillation: If the product is a liquid with a boiling point significantly different from any impurities, distillation under reduced pressure can be employed.[16]

Visualizing the Purification Workflow

Purification_Workflow Start Crude Reaction Mixture Workup Aqueous Work-up (Base, Water, Brine Washes) Start->Workup Drying Dry Organic Layer (e.g., Na2SO4) Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Final_Purification Final Purification Concentration->Final_Purification Column Column Chromatography Final_Purification->Column Complex Mixture Recrystallization Recrystallization Final_Purification->Recrystallization Solid Product Distillation Distillation Final_Purification->Distillation Liquid Product Pure_Product Pure Product Column->Pure_Product Recrystallization->Pure_Product Distillation->Pure_Product

Caption: A standard workflow for the purification of the target ether.

References

  • Phase Transfer Catalysis without Solvent.
  • PTC Selective O-Alkyl
  • Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. (2012). Journal of the American Chemical Society.
  • Heterogeneous Phase Alkylation of Phenols Making Use of Phase Transfer Catalysis and Microwave Irradiation.
  • Phenolates- O-alkylation and C-alkyl
  • Process for the alkylation of phenols.
  • Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)
  • Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.Benchchem.
  • A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. (2021). Vertex AI Search Result.
  • Selective O-alkylation of Phenol Using Dimethyl Ether. (2022). MDPI.
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  • Differential reaction energy profiles for O versus C alkylation of enolates.
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  • Is a base necessary for a phenol O-alkylation using alkyl iodides? (2024). Reddit.
  • O-Alkylation of phenol derivatives via a nucleophilic substitution.RSC Publishing.
  • troubleshooting Williamson ether synthesis side reactions.Benchchem.
  • Organic base catalyzed O-alkylation of phenols under solvent-free condition.
  • Can anyone help me with a Williamson ether synthesis? (2014).
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
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  • Lecture 4 Enolates in Synthesis.Vertex AI Search Result.
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  • Organic Synthesis Lecture 3. (2004). Vertex AI Search Result.
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  • Synthesis of 4-hydroxy-5-isopropyl-2-methylbenzaldehyde (thymol aldehyde).
  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019).
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  • OH O2 HO2 - ACP.Vertex AI Search Result.
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  • Preparation of 2-Alkoxy-5-methoxybenzaldehydes and 2-Ethoxy-5-alkoxybenzaldehydes.Semantic Scholar.
  • An efficient process for the synthesis of alkoxy substituted benzaldehydes.
  • o-NITROBENZALDEHYDE.Organic Syntheses Procedure.
  • Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. (2025). MDPI.
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Technical Support Center: Purifying 2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde from Phenol Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for effectively removing phenol impurities from your aldehyde product.

I. Foundational Principles: Understanding the Separation

The successful purification of 2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde from phenolic impurities hinges on the distinct chemical properties of aldehydes and phenols. While both are aromatic compounds, the key difference lies in the acidity of the phenolic hydroxyl group. Phenols are weakly acidic and will react with a strong base, like sodium hydroxide, to form water-soluble phenoxide salts.[1][2][3] Aldehydes, being neutral compounds, do not undergo this acid-base reaction.[4][5] This difference in reactivity is the cornerstone of the primary purification method: acid-base extraction .

Alternatively, the aldehyde functional group can be selectively reacted with sodium bisulfite to form a water-soluble adduct, which can then be separated from the neutral phenol impurity.[6][7][8] The aldehyde can subsequently be regenerated from the adduct.[6][9][10]

Chemical Structures
CompoundStructureKey Functional Group
2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde 2-(Cyclopropylmethoxy)-5-isopropylbenzaldehydeAldehyde
Phenol (Example Impurity) PhenolHydroxyl

Note: The specific phenolic impurity will vary depending on the synthetic route, but the purification principles remain the same.

II. Primary Purification Method: Acid-Base Extraction

This technique is often the first and most effective line of defense for removing phenolic impurities.

Experimental Workflow: Acid-Base Extraction

Caption: Workflow for purifying aldehydes from phenols via acid-base extraction.

Troubleshooting Guide: Acid-Base Extraction

Q1: After adding the aqueous base and shaking, an emulsion has formed, and the layers are not separating. What should I do?

A1: Emulsion formation is a common issue in liquid-liquid extractions.

  • Patience is key: Allow the separatory funnel to stand undisturbed for a longer period.

  • Gentle swirling: Gently swirl the funnel instead of vigorous shaking.

  • Brine wash: Add a small amount of saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help break the emulsion.

  • Filtration: In stubborn cases, filtering the emulsion through a pad of Celite or glass wool can be effective.

Q2: I've performed the extraction, but my final product is still contaminated with the phenol impurity according to my analysis (e.g., TLC, NMR). Why?

A2: This indicates an incomplete extraction.

  • Insufficient base: Ensure you are using a sufficient molar excess of the base to react with all the phenolic impurity.

  • Inadequate mixing: Make sure you are shaking the separatory funnel vigorously enough to ensure thorough mixing of the two phases.

  • Multiple extractions: A single extraction may not be sufficient. Perform two to three extractions with fresh aqueous base to ensure complete removal of the phenoxide salt.[1]

  • pH check: After extraction, check the pH of the aqueous layer. It should be strongly basic to ensure the phenol has been converted to its salt.

Q3: My yield of the purified aldehyde is lower than expected. Where could I have lost my product?

A3: Product loss can occur at several stages.

  • Premature product precipitation: If your aldehyde has some solubility in the aqueous base, some product may be lost to the aqueous layer. Washing the aqueous layer with a small amount of fresh organic solvent can help recover some of this.

  • Incomplete separation of layers: Be careful to separate the layers precisely to avoid carrying over some of the aqueous layer with your organic phase.

  • Transfer losses: Minimize the number of transfers between flasks to reduce loss on the glassware.

  • Evaporation: Be cautious during solvent removal, especially if your aldehyde is volatile.

III. Alternative Purification Method: Bisulfite Adduct Formation

This method is particularly useful if acid-base extraction is not providing the desired purity or if you need an alternative strategy. This technique relies on the reversible reaction of aldehydes with sodium bisulfite to form a charged, water-soluble adduct.[5][7][8] Phenols do not react with sodium bisulfite under these conditions.[4][5]

Experimental Workflow: Bisulfite Adduct Formation and Regeneration

Caption: Workflow for aldehyde purification via bisulfite adduct formation.

Troubleshooting Guide: Bisulfite Adduct Formation

Q1: After adding sodium bisulfite, no precipitate formed, and my aldehyde remains in the organic layer after extraction. What went wrong?

A1: The bisulfite adduct of your specific aldehyde may be soluble in the reaction mixture.[10]

  • Liquid-liquid extraction: If the adduct is water-soluble, it will be in the aqueous phase after extraction.[6][10] Proceed with the regeneration step on the aqueous layer.

  • Reagent quality: Ensure you are using a freshly prepared, saturated solution of sodium bisulfite for maximum reactivity.[10]

Q2: A solid has formed at the interface between the organic and aqueous layers during extraction. What is it and how should I handle it?

A2: This is likely the bisulfite adduct, which can sometimes be insoluble in both the organic and aqueous layers, especially for non-polar aldehydes.[6]

  • Filtration: Filter the entire mixture through Celite to collect the solid adduct.[6] The filtrate can then be separated into its respective layers. The collected solid adduct can then be carried forward to the regeneration step.

Q3: The regeneration of the aldehyde from the bisulfite adduct is giving a low yield. What are the potential causes?

A3: Incomplete regeneration is a common issue.

  • Insufficient base: Ensure the pH of the aqueous layer is strongly basic (pH > 10) to drive the equilibrium back towards the free aldehyde.[6][10] Use a pH meter or pH paper to confirm.

  • Incomplete extraction: After regeneration, the aldehyde needs to be thoroughly extracted from the aqueous layer. Perform multiple extractions with an organic solvent.

  • Alternative regeneration: For aldehydes sensitive to aqueous basic conditions, a non-aqueous regeneration method using chlorotrimethylsilane (TMS-Cl) in acetonitrile can be employed.[9]

IV. Further Purification and Characterization

For exceptionally high purity requirements, additional purification steps may be necessary.

Recrystallization

If your purified 2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde is a solid at room temperature or forms a stable crystalline solid, recrystallization can be an excellent final purification step.

Troubleshooting Recrystallization

IssuePotential Cause(s)Solution(s)
Low Recovery - Too much solvent used.[11]- Crystals washed with solvent at room temperature.- Use the minimum amount of hot solvent to dissolve the compound.[11]- Wash crystals with a minimal amount of ice-cold solvent.[12]
No Crystals Form - Solution is not supersaturated.- Insufficient cooling.- Slowly add a "poor" solvent to the solution until it becomes cloudy.[13][14]- Scratch the inside of the flask with a glass rod to induce crystallization.[11][12]- Add a seed crystal of the pure compound.[12]
Oily Product - Melting point of the compound is below the boiling point of the solvent.- Impurities are preventing crystallization.- Choose a lower-boiling point solvent.- Perform another purification step (e.g., chromatography) before recrystallization.
Chromatography

Column chromatography can be used to separate the aldehyde from any remaining impurities.

Troubleshooting Chromatography

IssuePotential Cause(s)Solution(s)
Poor Separation - Inappropriate solvent system.- Optimize the mobile phase polarity using thin-layer chromatography (TLC) first.
Band Tailing - Strong interaction with the stationary phase.[15]- For silica gel, consider adding a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds).[14]
Compound Stuck on Column - Compound is too polar for the chosen stationary phase/eluent system.- Increase the polarity of the eluent.- Consider using a different stationary phase like alumina or reverse-phase silica.[14]

V. Analytical Characterization

To confirm the purity of your 2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any remaining impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and identify volatile impurities.[16][17]

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.[16][18]

VI. Frequently Asked Questions (FAQs)

Q: Can I use a weaker base, like sodium bicarbonate, for the acid-base extraction?

A: No, sodium bicarbonate is generally not a strong enough base to deprotonate phenols effectively.[19] A strong base like sodium hydroxide is required to ensure complete conversion of the phenol to its water-soluble phenoxide salt.[1][3]

Q: My aldehyde is sensitive to strong bases. What should I do?

A: If your aldehyde is susceptible to side reactions like aldol condensation in the presence of strong bases, the bisulfite adduct formation method is a better choice as it is performed under milder conditions.[20]

Q: How do I know if my starting material contains phenolic impurities?

A: A simple qualitative test is to dissolve a small sample in a suitable solvent and add a few drops of a dilute ferric chloride solution. The formation of a colored complex (typically purple, green, or blue) indicates the presence of phenols. Analytically, techniques like NMR, IR, and GC-MS of the crude material will reveal the presence of phenolic impurities.

VII. References

  • University of Rochester, Department of Chemistry. Workup: Aldehydes. [Link]

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999). A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. The Journal of Organic Chemistry, 64(15), 5722–5724. [Link]

  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. [Link]

  • University of Colorado, Department of Chemistry. Acid-Base Extraction. [Link]

  • St. John, F. J., Hunt, J. R., & Brindle, C. S. (2018). Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis. RSC Advances, 8(30), 16738–16742. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • Chemistry Steps. Organic Acid-Base Extractions. [Link]

  • ResearchGate. Can I use acid - base extraction for fractional of phenols and flavonoids from plant extract?. [Link]

  • Brindle, C. S., Boucher, M. M., & Furigay, M. H. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57422. [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Phenol. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Brindle, C. S., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE (Journal of Visualized Experiments), (134), e57422. [Link]

  • El-Vascos, L., et al. (2024). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. Molecules, 29(14), 3298. [Link]

  • Chromatography Forum. Tailing - chlorinated aromatics with phenol and aldehyde. [Link]

  • DrugFuture. Cuminaldehyde. [Link]

  • Wikipedia. Aldehyde. [Link]

  • Reddit. r/chemistry - Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. [Link]

  • ResearchGate. GC chromatograms for separations of a mixture of aldehydes on TPP and... [Link]

  • Brindle, C. S., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE, (134). [Link]

  • ResearchGate. Is it possible to purify aldehyde by column? Is there any other method to do purification?. [Link]

  • Google Patents. US3322833A - Preparation of aromatic aldehydes.

  • Quora. How can we separate aldehyde and ketone compound from a mixture?. [Link]

  • ChemBK. Benzaldehyde, p-isopropyl-. [Link]

  • PubChem. 5-Isopropyl-2-methoxybenzaldehyde. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • LookChem. General procedures for the purification of Aldehydes. [Link]

  • Google Patents. US2782242A - Purification of phenol.

  • Google Patents. WO2015092154A1 - A process for purifying a phenolic mixture.

  • Cheméo. Chemical Properties of Benzaldehyde, 2-hydroxy-5-methoxy- (CAS 672-13-9). [Link]

  • Scribd. 2,5-Dimethoxybenzaldehyde From 4-Methoxy Phenol. [Link]

  • Google Patents. US3169101A - Purification of impure phenols by distillation with an organic solvent.

Sources

Validation & Comparative

A Comparative Guide to the Characterization of 2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde: A Deep Dive into 1H NMR and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the characterization of 2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde, a substituted benzaldehyde with potential applications in medicinal chemistry. As Senior Application Scientists, we will not only present the data but also delve into the causality behind our analytical choices, offering a robust, self-validating framework for your own experimental designs.

Our primary focus will be on the comprehensive characterization afforded by ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will present a detailed, predicted analysis of the ¹H NMR spectrum of the title compound, grounded in established principles of chemical shifts and spin-spin coupling. Furthermore, we will objectively compare the insights gained from ¹H NMR with those from complementary analytical techniques, namely ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. This multi-faceted approach ensures a holistic and confident structural assignment.

The Power of Proton NMR: A Predicted Spectrum of 2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.3s1HAldehyde (-CHO)The aldehyde proton is highly deshielded due to the anisotropic effect of the carbonyl group and the electron-withdrawing nature of the oxygen atom, resulting in a characteristic downfield singlet.[2][3]
~7.7d1HAr-H (ortho to -CHO)This aromatic proton is ortho to the electron-withdrawing aldehyde group, leading to significant deshielding. It will appear as a doublet due to coupling with the adjacent aromatic proton.
~7.4dd1HAr-H (para to -CHO)This proton is influenced by both the ortho cyclopropylmethoxy group and the meta aldehyde group. It is expected to be a doublet of doublets due to coupling with two neighboring aromatic protons.
~6.9d1HAr-H (meta to -CHO)This aromatic proton is ortho to the electron-donating cyclopropylmethoxy group, causing it to be the most shielded of the aromatic protons. It will appear as a doublet.
~3.9d2H-OCH₂-These methylene protons are adjacent to the cyclopropyl ring and the oxygen atom. They will be deshielded by the oxygen and will appear as a doublet due to coupling with the single proton on the cyclopropyl ring.
~3.0sept1HIsopropyl -CHThe methine proton of the isopropyl group is coupled to the six equivalent methyl protons, resulting in a septet (or multiplet).[3]
~1.3m1HCyclopropyl -CHThis methine proton of the cyclopropyl ring is coupled to the four methylene protons, resulting in a multiplet.
~1.25d6HIsopropyl -CH₃The six methyl protons of the isopropyl group are equivalent and are coupled to the single methine proton, resulting in a doublet.[3]
~0.6m2HCyclopropyl -CH₂These two methylene protons on the cyclopropyl ring are diastereotopic and will exhibit complex splitting, appearing as a multiplet.
~0.4m2HCyclopropyl -CH₂These two methylene protons on the cyclopropyl ring are also diastereotopic and will appear as a multiplet at a slightly different chemical shift from the other two.

A Comparative Analysis: ¹H NMR vs. Alternative Techniques

While ¹H NMR provides a wealth of structural information, a comprehensive characterization relies on the synergy of multiple analytical techniques.[4] Below, we compare the utility of ¹H NMR with ¹³C NMR, Mass Spectrometry, and FTIR for the analysis of 2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde.

Analytical TechniqueInformation ProvidedStrengthsLimitations
¹H NMR - Number of unique proton environments- Chemical environment of each proton- Connectivity of protons (through coupling)- Relative number of protons in each environment- High resolution and sensitivity- Provides detailed structural information- Non-destructive- Can have overlapping signals in complex molecules- Requires deuterated solvents[2]
¹³C NMR - Number of unique carbon environments- Chemical environment of each carbon atom (e.g., sp³, sp², sp hybridization)- Complements ¹H NMR by providing direct information about the carbon skeleton- Less signal overlap than ¹H NMR[1]- Lower natural abundance of ¹³C results in lower sensitivity and longer acquisition times- Does not typically show coupling information in standard spectra
Mass Spectrometry (MS) - Molecular weight of the compound- Elemental composition (with high-resolution MS)- Fragmentation patterns, which can provide structural clues- Extremely high sensitivity- Provides definitive molecular weight information[5]- Is a destructive technique- Isomer differentiation can be challenging without tandem MS
FTIR Spectroscopy - Presence of specific functional groups- Fast and simple to perform- Provides a quick "fingerprint" of the molecule's functional groups[6]- Provides limited information about the overall molecular structure- Can be difficult to interpret complex spectra

Experimental Protocols

1. ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.[2][7]

  • Instrumentation: Acquire the spectrum on a 500 MHz NMR spectrometer.

  • Data Acquisition: Obtain a high-resolution spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Reference the spectrum to the TMS signal at 0.00 ppm.

2. ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Acquire the spectrum on a 500 MHz NMR spectrometer equipped with a broadband probe.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

3. Mass Spectrometry (Electron Ionization - EI)

  • Sample Preparation: Dissolve a small amount of the compound in a volatile solvent such as methanol or dichloromethane.

  • Instrumentation: Introduce the sample into a mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).[4]

  • Data Acquisition: Acquire the mass spectrum in the desired mass range.

  • Data Analysis: Identify the molecular ion peak (M⁺) to determine the molecular weight. Analyze the fragmentation pattern to gain structural insights.[5]

4. FTIR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), or as a KBr pellet for solid samples.[8]

  • Instrumentation: Use a Fourier-Transform Infrared spectrophotometer.

  • Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule, such as the C=O stretch of the aldehyde, C-O stretches of the ether, and C-H stretches of the aromatic and aliphatic groups.[9]

Visualizing the Workflow

G cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Interpretation Sample 2-(Cyclopropylmethoxy)- 5-isopropylbenzaldehyde H_NMR ¹H NMR Sample->H_NMR Dissolve in CDCl₃ C_NMR ¹³C NMR Sample->C_NMR Dissolve in CDCl₃ MS Mass Spectrometry Sample->MS Dissolve in volatile solvent FTIR FTIR Spectroscopy Sample->FTIR Prepare as neat/film/pellet Structure Structural Elucidation H_NMR->Structure Proton environment & connectivity C_NMR->Structure Carbon skeleton MS->Structure Molecular weight & fragmentation FTIR->Structure Functional groups

Sources

A Comparative Guide to the Carbonyl Stretch in the IR Spectrum of 2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for functional group identification, offering rapid and non-destructive analysis. The carbonyl (C=O) stretching frequency is one of the most diagnostic signals in an IR spectrum, providing profound insights into the electronic environment of the molecule.

This guide provides an in-depth analysis of the expected carbonyl stretching frequency for 2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde, a substituted aromatic aldehyde with potential applications in medicinal chemistry. By comparing its predicted spectral features with those of structurally related benzaldehydes, we can elucidate the electronic effects of its unique substituents.

The Underlying Principles: What Governs the Carbonyl Stretch?

The position of the C=O stretching absorption in an IR spectrum is highly sensitive to the bond's strength and polarity. A stronger, more double-bond-like C=O bond vibrates at a higher frequency (wavenumber, cm⁻¹), while a weaker bond vibrates at a lower frequency. For aromatic aldehydes, two primary factors dictate this frequency:

  • Conjugation: The aldehyde group's direct attachment to the benzene ring allows for π-electron delocalization between the C=O bond and the aromatic system. This conjugation slightly lengthens and weakens the C=O bond, giving it more single-bond character. Consequently, conjugated aldehydes like benzaldehyde exhibit a lower C=O stretching frequency (around 1705 cm⁻¹) compared to their non-conjugated, saturated aliphatic counterparts (1740-1720 cm⁻¹)[1][2].

  • Substituent Effects: Groups attached to the benzene ring can further modulate the C=O bond strength through inductive and resonance effects.

    • Electron-Donating Groups (EDGs) , such as alkoxy (-OR) and alkyl (-R) groups, increase the electron density in the aromatic ring. Through resonance, this electron density can be delocalized onto the carbonyl group, further weakening the C=O bond and shifting its absorption to a lower wavenumber[3].

    • Electron-Withdrawing Groups (EWGs) , such as a nitro (-NO₂) group, pull electron density away from the aromatic ring and the carbonyl group. This effect strengthens the C=O bond, shifting its absorption to a higher wavenumber.

Predicted IR Analysis of 2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde

To predict the C=O stretching frequency of the title compound, we must analyze the electronic contributions of its substituents in relation to the parent molecule, benzaldehyde.

  • Benzaldehyde (Parent Compound): The baseline is benzaldehyde, where the aldehyde is conjugated to the phenyl ring. Its C=O stretch is consistently observed around 1703-1710 cm⁻¹ [1][4].

  • Substituents on the Title Compound:

    • Ortho-Cyclopropylmethoxy Group (-OCH₂-cPr): This alkoxy group at the C2 position is a powerful electron-donating group primarily through resonance (+R effect). The oxygen's lone pair of electrons can delocalize into the ring, increasing the electron density at the carbonyl carbon. This enhanced resonance effect weakens the C=O bond significantly.

    • Meta-Isopropyl Group (-CH(CH₃)₂): Located at the C5 position (meta to the aldehyde), the isopropyl group is a weak electron-donating group through induction (+I effect). Its influence is less pronounced than the ortho alkoxy group but still contributes to a slight increase in electron density within the system.

Prediction: The combined influence of a strong EDG at the ortho position and a weak EDG at the meta position will push significant electron density into the conjugated system. This will weaken the C=O bond more than in unsubstituted benzaldehyde. Therefore, the carbonyl stretching frequency for 2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde is predicted to be below 1700 cm⁻¹, likely in the range of 1685-1695 cm⁻¹.

Comparative Analysis with Alternative Benzaldehydes

To contextualize our prediction, we can compare it with the known C=O stretching frequencies of other substituted benzaldehydes. This comparison highlights the predictable nature of substituent effects.

Compound NameStructureSubstituents & EffectsTypical C=O Stretch (cm⁻¹)
BenzaldehydePhenylBaseline (Conjugation)~1705[2]
4-Isopropylbenzaldehydep-IsopropylWeak EDG (+I)~1702[5][6]
2-Methoxybenzaldehydeo-MethoxyStrong EDG (+R > -I)~1686[7][8]
2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde o-Cyclopropylmethoxy, m-IsopropylStrong EDG (+R), Weak EDG (+I)~1685-1695 (Predicted)
4-Nitrobenzaldehydep-NitroStrong EWG (-R, -I)~1710-1715 (in CCl₄)[9]

Note: Spectral values can vary slightly depending on the sample state (neat liquid, solid, or solution) and the solvent used[10].

This data clearly demonstrates the trend: weak electron donation from the para-isopropyl group in cuminaldehyde slightly lowers the frequency from benzaldehyde. Strong electron donation from the ortho-methoxy group causes a significant drop to ~1686 cm⁻¹. Conversely, the strong electron-withdrawing nitro group in 4-nitrobenzaldehyde increases the frequency well above that of benzaldehyde. Our predicted value for the title compound aligns logically with this trend, positioned similarly to 2-methoxybenzaldehyde due to the powerful ortho-alkoxy donating group.

Visualizing Electronic Effects

The following diagram illustrates how the electron-donating substituents on 2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde influence the carbonyl bond through resonance.

Caption: Logical flow of substituent effects on the C=O bond.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

This protocol details the use of a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, a modern and highly efficient method for analyzing liquid or solid samples with minimal preparation[11][12].

Objective: To obtain a clean, reproducible IR spectrum of an organic compound like 2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde.

Instrumentation:

  • FT-IR Spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher)

  • ATR Accessory with a diamond or zinc selenide (ZnSe) crystal[13]

Methodology:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

    • Verify that the ATR accessory is correctly installed in the sample compartment.

  • Crystal Cleaning (Self-Validation Step):

    • Causality: The ATR technique is surface-sensitive; any residue on the crystal will appear in the spectrum[14]. A pristine surface is essential for accurate data.

    • Procedure: Moisten a lint-free laboratory wipe (e.g., Kimwipe) with a volatile solvent like isopropanol or ethanol. Gently wipe the surface of the ATR crystal. Repeat with a dry wipe to remove any residual solvent.

  • Background Spectrum Acquisition:

    • Causality: The instrument must measure and subtract the ambient IR signature (atmospheric H₂O and CO₂) and the absorbance of the ATR crystal itself. This ensures that the final spectrum contains only signals from the sample.

    • Procedure: With the clean, empty ATR crystal in place, initiate a "Background Scan" or "Collect Background" command in the instrument's software. This typically involves 16 to 32 scans for a good signal-to-noise ratio.

  • Sample Application:

    • For Liquids: Place a single drop of the neat liquid sample directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered.

    • For Solids: Place a small amount of the solid powder or crystalline material onto the crystal. Use the ATR's built-in pressure clamp to press the solid firmly and evenly against the crystal surface.

    • Causality: Good contact between the sample and the crystal is critical for the evanescent wave to penetrate the sample effectively, which is necessary for a strong, high-quality spectrum[13][15].

  • Sample Spectrum Acquisition:

    • Procedure: Initiate the "Sample Scan" or "Collect Sample" command. Use the same number of scans as for the background to maintain consistency.

    • The software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Use the software's tools to identify peak positions (wavenumbers).

    • Specifically locate the strong, sharp absorption in the 1800-1650 cm⁻¹ region, which corresponds to the C=O stretch.

    • Also, identify other key peaks, such as the sp² C-H stretches from the aromatic ring (above 3000 cm⁻¹) and the characteristic aldehyde C-H stretches (two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹)[1].

  • Post-Measurement Cleaning:

    • Thoroughly clean the ATR crystal as described in Step 2 to prevent cross-contamination between samples.

Conclusion

The analysis of the carbonyl stretching frequency via IR spectroscopy is a powerful, predictive tool in structural chemistry. For 2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde, a detailed examination of electronic effects from its substituents allows for a confident prediction of its C=O stretching frequency to be in the 1685-1695 cm⁻¹ range. This value is significantly lower than that of unsubstituted benzaldehyde, a direct consequence of the potent electron-donating character of the ortho-alkoxy group. This guide provides the theoretical framework, comparative data, and a robust experimental protocol for researchers to apply these principles in their own work, reinforcing the utility of IR spectroscopy in modern drug discovery and chemical analysis.

References

  • Covalent Metrology. (n.d.). Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR).
  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles.
  • Bruker. (n.d.). Attenuated Total Reflectance (ATR).
  • Chegg. (2016, October 20). Solved IR of 4-nitrobenzaldehyde.
  • Anton Paar. (n.d.). Attenuated total reflectance (ATR). Anton Paar Wiki.
  • University of Geneva. (n.d.). Attenuated total reflection infrared (ATR-IR) spectroscopy.
  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Retrieved from CU Boulder Organic Chemistry website.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde.
  • PubChem. (n.d.). 2-Methoxybenzaldehyde. National Center for Biotechnology Information.
  • Reddit. (2018, September 13). Interpreting IR spectra for methoxybenzaldehyde. r/chemhelp.
  • Nyquist, R. A. (1992). Infrared Study of 4-Substituted Benzaldehydes in Dilute Solution in Various Solvents: The Carbonyl Stretching Mode. Applied Spectroscopy, 46(2), 306-316.
  • ChemicalBook. (n.d.). 4-Nitrobenzaldehyde(555-16-8)IR1.
  • NIST. (n.d.). Benzaldehyde, 2-methoxy-. NIST Chemistry WebBook.
  • NIST. (n.d.). Benzaldehyde, 4-nitro-. NIST Chemistry WebBook.
  • Parlak, C., & Ramasami, P. (2024). Experimental IR spectra of carbonyl stretching vibration of 2-bromo-4-chlorobenzaldehyde in non-polar (a) and polar (b) solvents. Journal of Molecular Structure.
  • NIST. (n.d.). Benzaldehyde, 4-(1-methylethyl)-. NIST Chemistry WebBook.
  • SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy.
  • Chegg. (2024, February 4). Solved Below is an IR spectrum of cuminaldehyde.
  • OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry.
  • University of Calgary. (n.d.). IR Absorption Table. Retrieved from University of Calgary Chemistry website.
  • Chad's Prep. (2018, September 20). 14.2a IR Spectra of Carbonyl Compounds. YouTube.

Sources

Validation of Antisickling Activity using Hemolysate Assays

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Core Directive: The Mechanistic Approach

In the development of sickle cell disease (SCD) therapeutics, distinguishing between cellular effects (membrane modification, hydration) and molecular effects (direct Hemoglobin S interaction) is critical. Whole blood assays introduce variables such as membrane permeability and hematocrit variability.

Hemolysate assays are the definitive method for validating a compound's ability to physically inhibit the polymerization of Hemoglobin S (HbS). This guide details the validation of a therapeutic candidate (referred to here as "The Candidate" ) against established benchmarks like Voxelotor (Hb modulator) and 5-HMF (first-generation aldehyde).

We focus on three pillars of validation:

  • Allosteric Modulation: Does it shift oxygen affinity?

  • Polymerization Kinetics: Does it delay nucleation?

  • Solubility Equilibrium: Does it increase the critical concentration (

    
    ) of HbS?
    

Scientific Integrity & Logic (E-E-A-T)

The Causality of Inhibition

To validate an antisickling agent in hemolysate, one must understand that HbS polymerization is linked to the T-state (deoxy) conformation.

  • Class I Agents (e.g., Voxelotor): Stabilize the R-state (oxy) . They work by increasing oxygen affinity, effectively reducing the population of T-state HbS available to polymerize at physiological oxygen tensions.

  • Class II Agents (Non-covalent binders): Bind to the T-state directly to block intermolecular contacts (axial or lateral) without necessarily shifting oxygen affinity.

Expert Insight: A common pitfall is testing high-affinity oxygen modulators (Class I) in fully deoxygenated environments (e.g., 100% Nitrogen or excess dithionite). Under forced complete deoxygenation, Class I agents may fail to show inhibition because their mechanism relies on retaining oxygen. Therefore, Oxygen Equilibrium Curves (OEC) are the primary validation step for these agents, while Kinetic Turbidimetry must be carefully controlled for oxygen saturation.

Diagram: Mechanistic Pathways & Assay Selection

The following diagram illustrates how the drug's mechanism dictates the appropriate assay readout.

AntisicklingMechanism Drug Therapeutic Candidate HbS_R HbS (R-State) Oxy Drug->HbS_R Stabilizes (Class I) HbS_T HbS (T-State) Deoxy Drug->HbS_T Binds (Class II) HbS_R->HbS_T Deoxygenation OEC Assay 1: Oxygen Equilibrium (p50 Shift) HbS_R->OEC Primary Readout Polymer HbS Polymer (Fibers) HbS_T->Polymer Nucleation Turbid Assay 2: Kinetic Turbidimetry (Delay Time) HbS_T->Turbid Inhibits Nucleation Solubility Assay 3: Equilibrium Solubility (Csat) Polymer->Solubility Reduces Precipitate

Figure 1: Relationship between drug mechanism (R-state vs. T-state binding) and selection of validation assays.

Comparative Performance Analysis

The following table contrasts the expected performance of a novel high-potency Candidate against standard alternatives in hemolysate models.

FeatureThe Candidate (Target Profile)Voxelotor (Benchmark)5-HMF (Historical Control)Control (Untreated)
Primary Mechanism Direct Polymerization Inhibition +

Affinity
High

Affinity (R-state stabilizer)
Schiff Base Adduct (

Affinity)
N/A

(OEC)
Moderate Left Shift (-5 to -10 mmHg)Strong Left Shift (> -15 mmHg)Weak/Moderate Left ShiftBaseline (26-28 mmHg)
Delay Time (

)
Increased >5-foldIncreased (via

retention)
Increased ~2-foldBaseline
Solubility (

)
Increased (> 1.2x)Minimal change in full deoxyMinimal change~16 g/dL
Binding Stoichiometry 1:1 (High Specificity)1:1 (

-chain valine)
Non-specific (High dose req.)N/A

Experimental Protocols

Protocol A: Hemolysate Preparation (The Foundation)

Trustworthiness Check: Improper removal of stroma (membranes) causes false turbidity readings.

  • Collection: Collect HbSS blood in EDTA tubes. Centrifuge (2000 x g, 10 min) to pellet RBCs.

  • Wash: Wash RBCs 3x with isotonic saline (0.9% NaCl) to remove plasma proteins.

  • Lysis: Resuspend pellet in 5 volumes of cold distilled water or hypotonic buffer (10 mM Tris-HCl, pH 7.4). Incubate on ice for 30 min.

  • Extraction: Add 0.1 volumes of 1.5 M NaCl to aid stromal aggregation.

  • Clarification: Centrifuge at high speed (15,000 x g , 4°C, 45 min).

  • Dialysis: Dialyze supernatant against standard phosphate buffer (50 mM, pH 7.4) to remove small endogenous metabolites (2,3-DPG).

  • Quantification: Measure [Hb] using Drabkin’s reagent. Adjust to stock concentration (typically 20-25 g/dL).

Protocol B: Oxygen Equilibrium Curve (OEC)

Validates Class I Activity (R-state stabilization).

  • Setup: Use a Hemox Analyzer or microplate spectral assay.

  • Mixture: Incubate Hemolysate (50 µM heme) with The Candidate (various molar ratios, e.g., 0.5:1, 1:1, 2:1 drug:heme) for 1 hour at 37°C.

  • Deoxygenation: Expose sample to increasing partial pressures of Nitrogen (

    
    ) while monitoring absorbance at 560 nm (deoxy) and 577 nm (oxy).
    
  • Calculation: Plot Fractional Saturation (

    
    ) vs. 
    
    
    
    . Determine
    
    
    (oxygen tension at 50% saturation).
  • Validation Criteria: A left-shift in

    
     compared to vehicle control confirms R-state stabilization.
    
Protocol C: Temperature-Jump Kinetic Turbidimetry

Validates inhibition of nucleation (Delay Time). This is the most rigorous physical assay. It relies on the fact that HbS polymerization is endothermic; it occurs upon warming.

  • Buffer Prep: Prepare 1.8 M - 2.0 M Potassium Phosphate buffer (pH 7.4). High phosphate mimics intracellular crowding, allowing polymerization at lower [Hb].

  • Reaction Mix:

    • HbS Hemolysate (final conc ~3-4 g/dL).

    • Sodium Dithionite (20 mM final) to ensure deoxygenation.

    • Candidate Compound or Vehicle.[1][2][3][4][5][6][7]

  • Cold Stage: Mix all components on ice (0°C). At this temperature, HbS is soluble even when deoxygenated.

  • The Jump: Transfer mixture to a pre-warmed spectrophotometer cuvette (37°C).

  • Measurement: Monitor Absorbance at 700 nm (turbidity) every 10 seconds.

  • Analysis:

    • The trace will show a flat lag phase followed by a rapid rise.

    • Delay Time (

      
      ):  The time until the intercept of the lag phase and the rapid growth phase.
      
    • Validation:

      
       is proportional to 
      
      
      
      . An effective antisickling agent extends
      
      
      significantly.

Workflow Step1 HbS Hemolysate (Ice / 0°C) Step2 Add Reducing Agent (Na-Dithionite) Step1->Step2 Step3 Add Candidate (Drug) Step2->Step3 Step4 Temp Jump (Rapid heat to 37°C) Step3->Step4 Step5 Measure A700nm (Turbidity) Step4->Step5 Step6 Calculate Delay Time (td) Step5->Step6

Figure 2: Temperature-Jump Turbidimetry Workflow.

References

  • Eaton, W. A., & Hofrichter, J. (1990). Sickle cell hemoglobin polymerization.[1][4][5][8][9][10][11] Advances in Protein Chemistry. Link

  • Vichinsky, E., et al. (2019).[12] A Phase 3 Randomized Trial of Voxelotor in Sickle Cell Disease. The New England Journal of Medicine. Link

  • Abdulmalik, O., et al. (2005). 5-hydroxymethyl-2-furfural modifies intracellular sickle haemoglobin and inhibits sickling in vitro.[13] British Journal of Haematology. Link

  • Adachi, K., & Asakura, T. (1979).[14] The solubility of sickle and non-sickle hemoglobins in concentrated phosphate buffer. Journal of Biological Chemistry. Link

  • Ferrone, F. A. (2016). Polymerization and Sickle Cell Disease: A Molecular View. Microcirculation. Link

Sources

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